Palladium(II) chloride
Description
Historical Context and Evolution of Academic Research Applications
The journey of palladium(II) chloride in academic research began with its preparation, which can be achieved by dissolving palladium metal in aqua regia or hydrochloric acid in the presence of chlorine, or by heating palladium sponge metal with chlorine gas at high temperatures. wikipedia.orgchemicalbook.com Initially, its applications were explored in areas like photography and electroplating. nih.govscbt.com
Over time, the academic focus shifted towards its remarkable catalytic properties. A pivotal moment in its evolution was the discovery of its role in the Wacker process, a method for the production of aldehydes and ketones from alkenes. wikipedia.org This discovery opened the floodgates for the exploration of palladium-catalyzed reactions. The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, further solidified the indispensable role of palladium compounds, often derived from this compound, in modern organic synthesis. sigmaaldrich.comlibretexts.org These reactions, which form carbon-carbon bonds with high efficiency and selectivity, have become fundamental tools for synthetic chemists in both academic and industrial settings. rsc.org
The insolubility of this compound in water and many organic solvents led to the development of methods to create more soluble and reactive complexes. wikipedia.org The preparation of adducts with nitriles, such as bis(acetonitrile)palladium dichloride and bis(benzonitrile)palladium dichloride, provided researchers with more versatile starting materials for a wide range of chemical transformations. wikipedia.org Similarly, the formation of phosphine (B1218219) complexes, like bis(triphenylphosphine)palladium(II) dichloride, expanded the catalytic scope of palladium. wikipedia.orgjsynthchem.com
Pervasive Role in Contemporary Chemical Synthesis, Materials Science, and Environmental Remediation
Today, this compound and its derivatives are ubiquitous in several key areas of scientific research, demonstrating their broad impact and utility.
Chemical Synthesis
In contemporary chemical synthesis, this compound is a cornerstone for catalysis. himedialabs.com It serves as a precursor for a vast number of palladium catalysts used in a wide array of organic reactions. quora.com Its ability to form catalytically active palladium(0) species in situ is a key feature in many cross-coupling reactions. libretexts.orgrsc.org These reactions are crucial for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. jsynthchem.com Beyond cross-coupling, this compound catalyzes other important transformations such as carbonylation, deamination, and hydrodimerization. chemicalbook.comthermofisher.krsigmaaldrich.com
Materials Science
The influence of this compound extends significantly into materials science. It is a key component in the synthesis of various advanced materials:
Palladium Nanoparticles: this compound is a common precursor for the synthesis of palladium nanoparticles (PdNPs). nih.govd-nb.infonih.gov These nanoparticles exhibit unique catalytic and electronic properties, making them valuable in various applications. Researchers have developed numerous methods for synthesizing PdNPs from this compound, including chemical reduction using agents like sodium borohydride (B1222165) or environmentally friendly methods employing plant extracts. d-nb.infonih.gov The size and morphology of the resulting nanoparticles can be controlled by adjusting reaction conditions. nih.govresearchgate.net
Conductive Polymers: It is involved in the synthesis of semiconducting metal-containing polymers. thermofisher.krsigmaaldrich.com These materials have potential applications in electronics and optoelectronics.
Heterogeneous Catalysts: this compound is used to prepare heterogeneous catalysts, such as palladium on carbon (Pd/C), palladium on barium sulfate, and palladium chloride on carbon. wikipedia.orgwikipedia.org These solid-supported catalysts are widely used in industrial processes due to their ease of separation and recyclability.
Environmental Remediation
This compound and palladium-based materials play a crucial role in environmental remediation efforts.
Wastewater Treatment: Palladium catalysts are effective in treating industrial wastewater containing various pollutants. researchnester.com For instance, palladium-catalyzed reductive dechlorination can convert harmful chlorinated organic compounds into less toxic substances. researchnester.com Palladium-based materials are also investigated for the removal of heavy metals from wastewater. chemimpex.com Adsorption onto materials like activated carbon is a studied method for recovering palladium from aqueous solutions. researchgate.net
Contaminant Degradation: Bimetallic nanoparticles containing palladium, often combined with iron, have shown high efficiency in degrading environmental contaminants in soil and groundwater. cluin.org These nanoparticles can catalyze the reduction of pollutants like trichloroethene to less harmful compounds. cluin.org
Carbon Monoxide Detection: A classic application of this compound is in carbon monoxide detectors. wikipedia.orgusbio.net In the presence of carbon monoxide, this compound is reduced to metallic palladium, causing a visible color change that indicates the presence of the toxic gas. wikipedia.org
Properties of this compound
| Property | Value | Reference |
| Chemical Formula | PdCl₂ | wikipedia.org |
| Molar Mass | 177.33 g/mol | usbio.net |
| Appearance | Dark red or brown solid | wikipedia.orgnih.gov |
| Density | 4.0 g/cm³ | wikipedia.org |
| Melting Point | 679 °C (decomposes) | wikipedia.org |
| Solubility | Soluble in hydrochloric acid and aqueous metal halide solutions; sparingly soluble in water and organic solvents. | wikipedia.orgchemicalbook.comthermofisher.in |
Key Catalytic Applications of this compound Derived Catalysts
| Reaction Type | Description | Reference |
| Wacker Process | Oxidation of alkenes to aldehydes and ketones. | wikipedia.org |
| Suzuki-Miyaura Coupling | Cross-coupling of an organoboron compound with an organohalide. | sigmaaldrich.comsigmaaldrich.com |
| Heck Reaction | Reaction of an unsaturated halide with an alkene. | sigmaaldrich.comsigmaaldrich.com |
| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide. | sigmaaldrich.comsigmaaldrich.com |
| Carbonylation | Introduction of a carbonyl group into an organic molecule. | sigmaaldrich.comusbio.net |
Structure
2D Structure
Properties
Key on ui mechanism of action |
The effect of palladium chloride on the activity of CPK-MM creatine kinase of rabbit's muscles and human serum was examined and a dose-dependent inhibition of the enzymatic activity, accompanied by a considerable increase in the electrophoretic enzyme mobility toward anode, were noted. Analysis of the Pd-CPK-MM bond has shown that the cation forms an extremely stable bond with the enzyme sulfhydryl groups, resulting in defective energy metabolism in the organism. |
|---|---|
CAS No. |
7647-10-1 |
Molecular Formula |
Cl2Pd |
Molecular Weight |
177.32 g/mol |
IUPAC Name |
palladium(2+);dichloride |
InChI |
InChI=1S/2ClH.Pd/h2*1H;/q;;+2/p-2 |
InChI Key |
PIBWKRNGBLPSSY-UHFFFAOYSA-L |
SMILES |
Cl[Pd]Cl |
Canonical SMILES |
[Cl-].[Cl-].[Pd+2] |
Color/Form |
Red rhombic crystals; hygroscopic Brown to brownish violet powde |
density |
4 at 64 °F (NTP, 1992) - Denser than water; will sink 4.0 g/cu cm |
melting_point |
934 °F (DECOMP) (NTP, 1992) 678-680 °C |
Other CAS No. |
7647-10-1 |
physical_description |
Palladium chloride appears as dark brown crystals. (NTP, 1992) Liquid, Other Solid; Water or Solvent Wet Solid Red or brown hygroscopic solid; [HSDB] Dark brown crystalline powder; Insoluble in water; [MSDSonline] |
Pictograms |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
Related CAS |
10038-97-8 (dihydrate) |
solubility |
Soluble (NTP, 1992) Sol in water, ethanol, acetone Readily soluble in hydrochloric acid and solutions of alkali metal chlorides |
Synonyms |
palladium chloride palladium chloride dihydrate palladium dichloride palladium dichloride dihydrate PdCl2 |
Origin of Product |
United States |
Coordination Chemistry of Palladium Ii Chloride
Synthesis and Isolation of Palladium(II) Chloride Complexes
The synthesis of this compound complexes can be achieved through several methods, each offering distinct advantages in terms of reaction conditions, efficiency, and product purity. The insolubility of PdCl₂ in many common solvents often necessitates its conversion into more soluble, labile intermediates as a first step.
Mechanochemical Synthesis Routes
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a solvent-free and environmentally friendly alternative to traditional solution-based methods. rsc.org This solid-state approach involves grinding the reactants together, often in a ball mill or with a mortar and pestle, to provide the energy needed for the reaction to occur. rsc.orgscilit.com
This technique has been successfully employed for the synthesis of palladium(II) complexes. For instance, the reaction of solid this compound with 1,5-bis(diphenylphosphino)pentane can be achieved by grinding the two powders together. science.gov Similarly, grinding functionalized monothiooxamides with PdCl₂(NCPh)₂ serves as an efficient route to produce complex metal-organic pincer complexes, often with significant enhancements in reaction rate and yield compared to solution-based methods. rsc.org Liquid-assisted grinding (LAG), where a small amount of liquid is added to the solid reactants, can further enhance reaction rates and conversion. murraystate.edu
Table 1: Examples of Mechanochemically Synthesized Palladium(II) Complexes
| Reactants | Mechanochemical Method | Product Type | Reference |
|---|---|---|---|
| This compound, 1,5-bis(diphenylphosphino)pentane | Grinding | Bidentate phosphine (B1218219) complex | science.gov |
| PdCl₂(NCPh)₂, Monothiooxamides | Grinding (mortar or ball mill) | Pincer complex | rsc.org |
Solution-Based Preparative Methods
Solution-based synthesis remains the most conventional approach for preparing this compound complexes. A common strategy involves the initial formation of a more soluble, labile PdCl₂ adduct. This compound is often treated with nitriles like acetonitrile (B52724) or benzonitrile (B105546) in hot solutions to form complexes such as bis(acetonitrile)palladium dichloride, PdCl₂(CH₃CN)₂, or bis(benzonitrile)palladium dichloride, PdCl₂(PhCN)₂. wikipedia.org These intermediates are then readily reacted with other ligands to yield the desired complex.
For example, the widely used catalyst bis(triphenylphosphine)this compound, PdCl₂(PPh₃)₂, is prepared by reacting this compound with triphenylphosphine (B44618) in a suitable solvent. wikipedia.orgchemicalbook.comwikipedia.org
Another solution-based route involves solubilizing PdCl₂ in aqueous solutions by forming the tetrachloropalladate(II) anion, [PdCl₄]²⁻. This is achieved by reacting PdCl₂ with alkali metal chlorides, such as sodium chloride, in water. wikipedia.orgechemi.com The resulting solution of M₂[PdCl₄] can then be used for subsequent reactions with various ligands. wikipedia.org The interaction of PdCl₂ in chloroform (B151607) with bis(phosphine sulfides) has also been studied to produce different complex geometries. semanticscholar.orgtandfonline.com
Ligand Exchange Reactions
Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry and a versatile method for synthesizing new palladium(II) complexes from pre-existing ones. researchgate.net This process involves the replacement of one or more ligands in the coordination sphere of the palladium center with different ligands. The lability of the ligands in the starting complex is a key factor; for instance, the nitrile ligands in PdCl₂(RCN)₂ are easily displaced, making these complexes excellent precursors.
A general protocol for ligand exchange has been developed for palladium oxidative addition complexes (OACs), which are important intermediates in cross-coupling reactions. nih.gov In this approach, a stable OAC bearing a specific ligand (e.g., t-BuXPhos) can be treated with a different ligand to generate a new OAC. nih.gov This allows for the rapid diversification of complexes and the optimization of ligands for specific bond-forming reactions. nih.gov The exchange is often sterically driven, with smaller ligands readily displacing bulkier ones. nih.gov The formation of mixed-ligand complexes, such as isocyanide-phosphine palladium(II) dihalides, can also be achieved by mixing the corresponding bis-isocyanide and bis-phosphine complexes, demonstrating resistance to disproportionation for chloride and bromide analogues. rscf.ru
Ligand Design and Complex Formation
The properties and reactivity of this compound complexes are profoundly influenced by the nature of the ligands coordinated to the metal center. Ligand design is therefore a critical aspect of developing palladium catalysts and materials with specific functions.
Monodentate and Polydentate Ligands
Ligands are classified based on the number of donor atoms that bind to the metal center. Monodentate ligands, such as triphenylphosphine (PPh₃) or pyridine (B92270), bind through a single atom. Polydentate ligands, also known as chelating ligands, possess two or more donor atoms and can bind to the metal center at multiple sites, forming a ring structure (chelate). This chelation effect generally leads to more stable complexes compared to those with analogous monodentate ligands.
Phosphines are among the most important and widely studied ligands in palladium chemistry. Their electronic and steric properties can be finely tuned by varying the substituents on the phosphorus atom, which in turn modulates the reactivity of the resulting palladium complex.
Triphenylphosphine (PPh₃) is a classic example of a monodentate phosphine ligand. It reacts with PdCl₂ to form bis(triphenylphosphine)this compound, PdCl₂(PPh₃)₂, a square planar complex that is a versatile precatalyst for numerous cross-coupling reactions like the Sonogashira, Suzuki, and Heck reactions. chemicalbook.comwikipedia.org Both cis and trans isomers of this complex are known, although the cis isomer is more common. chemicalbook.com
Bidentate phosphine ligands, or bis(phosphines), are powerful chelating agents for palladium(II). They consist of two phosphine groups connected by a backbone of varying length and rigidity. The reaction of PdCl₂ with bis(phosphine) ligands leads to the formation of chelate complexes. For example, the interaction of PdCl₂ with bis(phosphine sulfides) like Ph₂P(S)−X−P(S)Ph₂ (where X is a bridging group such as CH₂, CH₂CH₂, or NH) has been studied, revealing that the reaction mechanism and resulting complex geometry are highly dependent on the nature of the bridging group X. semanticscholar.orgtandfonline.com The thermal cis/trans isomerization of bis(phosphine)palladium(II) complexes is a well-known phenomenon. nih.gov
Table 2: Selected Phosphine Ligands and their this compound Complexes
| Ligand Name | Type | Example Complex Formula | Isomerism/Geometry | Reference |
|---|---|---|---|---|
| Triphenylphosphine (PPh₃) | Monodentate | PdCl₂(PPh₃)₂ | Square planar; cis and trans isomers | chemicalbook.comwikipedia.org |
| 1,5-bis(diphenylphosphino)pentane | Bidentate (Polydentate) | [PdCl₂(dpp-pentane)] | Chelate complex | science.gov |
| Ph₂PC(O)NHPh | Monodentate (P-coordinated) | [Pd{Ph₂PC(O)NHPh-κP}₂Cl₂] | Square planar; cis/trans isomerization | nih.gov |
| Ph₂PC(S)NHPh | Bidentate (P,S-coordinated) | [PdCl₂{Ph₂PC(S)NHPh-κP,S}] | Square planar; cisdichloro | nih.gov |
| bis(phosphine sulfides) (Ph₂P(S)−X−P(S)Ph₂) | Bidentate (Polydentate) | [Ph₂P(S)−(CH₂)₂−P(S)Ph₂]PdCl₂ | Chelate complex | semanticscholar.orgtandfonline.com |
Structural Elucidation and Characterization of this compound Complexes
Spectroscopic Techniques
The characterization of coordination complexes of this compound relies heavily on a suite of spectroscopic techniques. These methods provide detailed insights into the electronic structure, geometry, and bonding within these molecules, as well as their behavior in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of this compound complexes in solution. By analyzing the chemical shifts, coupling constants, and relaxation times of various nuclei, researchers can map the connectivity of atoms and understand the electronic environment around the palladium center.
¹H NMR: Proton NMR is used to characterize the organic ligands attached to the palladium center. The coordination of a ligand to Pd(II) induces changes in the chemical shifts of the ligand's protons, known as coordination shifts (Δδ¹H). These shifts are influenced by changes in electron density and anisotropic effects from the metal and other ligands. nih.gov For instance, in this compound complexes with quinoline and isoquinoline, the coordination shifts vary in sign and magnitude, reflecting these complex electronic and geometric influences. nih.gov ¹H NMR can also be used to monitor reactions, such as the replacement of a chloride ligand with another group, by observing the appearance of new signals. nih.gov
¹⁵N NMR: Nitrogen-15 NMR provides direct information about the palladium-nitrogen bond. Upon coordination to Pd(II), the ¹⁵N chemical shift of a nitrogen-containing ligand typically moves to a lower frequency (a negative coordination shift, Δδ¹⁵N). For Pd(II) chloride complexes with ligands like pyridine, 2,2'-bipyridine (B1663995), and quinoline, these shifts are substantial, ranging from approximately -78 to -100 ppm. nih.govresearchgate.net This upfield shift is primarily attributed to a decrease in the paramagnetic contribution to the nitrogen shielding constant. The magnitude of the shift is sensitive to the geometry of the complex, decreasing by about 15 ppm when moving from a trans to a cis isomer. nih.gov
³¹P NMR: For complexes containing phosphine ligands, ³¹P NMR is indispensable. The chemical shift of the phosphorus atom is highly sensitive to its coordination environment. DFT calculations, combined with experimental data, have become a reliable tool for analyzing these spectra and confirming molecular structures. nih.gov For example, the ³¹P{¹H} NMR spectrum of bis(triphenylphosphine)this compound in CDCl₃ shows a singlet at approximately 24.3 ppm. rsc.org The change in this chemical shift upon reaction or solvent interaction provides valuable data on the complex's behavior. rsc.org
Table 1: Selected NMR Data for this compound Complexes
| Complex | Nucleus | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|---|
| trans-[Pd(quinoline)₂Cl₂] | ¹⁵N | DMF | ~ -70 |
| cis-[Pd(pyridine)₂Cl₂] | ¹⁵N | DMF | ~ -65 |
| Pd(PPh₃)₂(CD₃CN)₂₂ | ³¹P | CD₃CN | ~ 27.5 |
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a palladium(II) complex and to probe the nature of the palladium-ligand bonds. The vibrational frequencies of the bonds provide a molecular fingerprint of the compound.
In the far-infrared region (typically below 500 cm⁻¹), absorptions corresponding to the stretching vibrations of palladium-chloride (Pd-Cl) and palladium-nitrogen (Pd-N) bonds can be observed. researchgate.net The positions of these bands are diagnostic of the coordination geometry and the nature of the ligands. For example, terminal Pd-Cl stretching frequencies in square-planar Pd(II) complexes are typically found in the 300-400 cm⁻¹ range. hawaii.edu The weakening of the metal-halogen bond as more ligands are added to the coordination sphere can also be monitored using IR spectroscopy. hawaii.edu
Changes in the vibrational frequencies of the ligand upon coordination also provide evidence of bonding. A shift in the frequency of a particular group, such as a pyridyl nitrogen stretch, indicates its involvement in coordination to the palladium ion. researchgate.net
Table 2: Characteristic Far-IR Frequencies for Pd(II) Complexes
| Vibration | Typical Frequency Range (cm⁻¹) |
|---|---|
| ν(Pd-Cl) terminal | 300 - 400 |
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying the coordination chemistry of transition metal complexes like those of this compound. The spectra of Pd(II) complexes are characterized by intense ligand-to-metal charge transfer (LMCT) bands, typically appearing in the UV region below 350 nm, and weaker d-d transition bands in the visible region. osti.govresearchgate.net
The position and intensity of these absorption bands are sensitive to the type of ligands, the coordination geometry, and the solvent. For instance, the aqueous tetrachloropalladate(II) anion, [PdCl₄]²⁻, exhibits characteristic absorption maxima around 222-223 nm and 280 nm. acs.orgresearchgate.net Changes in the coordination sphere, such as the substitution of chloride ions with water molecules, lead to significant shifts in the UV-Vis spectrum, allowing for the study of speciation in solution. nih.gov This technique is foundational for kinetic studies and the determination of complex stability constants, as the absorbance changes can be directly related to the concentration of specific species. imim.pl
Table 3: UV-Vis Absorption Maxima for Selected Pd(II)-Chloro Species
| Complex Ion | Wavelength (λₘₐₓ, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| [PdCl₄]²⁻ | ~223 | ~24340 |
| [PdCl₄]²⁻ | ~280 | ~8110 |
Note: Molar absorptivity values are approximate and can vary with conditions. acs.org
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and confirming the composition of this compound complexes. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact complex ions from solution. nih.gov
Solution-State Behavior and Equilibria
The behavior of this compound in solution is governed by a series of complex equilibria, including ligand exchange, hydrolysis, and the formation of various chloro-aqua species. Understanding these equilibria is crucial for applications in catalysis and synthesis.
The stability of palladium(II) complexes in solution is quantified by their formation constants (or stability constants), which are the equilibrium constants for the formation of the complex from its constituent metal ion and ligands. wikipedia.org These constants provide a measure of the strength of the metal-ligand interactions.
In aqueous chloride solutions, palladium(II) exists as a mixture of chloro-aqua complexes with the general formula [PdClᵣ(H₂O)₄₋ᵣ]⁽²⁻ʳ⁾⁺, where r can range from 0 to 4. The stepwise formation constants (Kᵣ) for these species have been determined, often through spectrophotometric titrations. osti.govresearchgate.net
Reaction: [PdClᵣ₋₁(H₂O)₅₋ᵣ]⁽³⁻ʳ⁾⁺ + Cl⁻ ⇌ [PdClᵣ(H₂O)₄₋ᵣ]⁽²⁻ʳ⁾⁺ + H₂O
Studies have shown that the thermodynamic stabilities of the complexes PdCl(H₂O)₃⁺, PdCl₂(H₂O)₂⁰, and PdCl₃(H₂O)⁻ increase with temperature, while the stability of the fully substituted PdCl₄²⁻ decreases at higher temperatures. osti.govresearchgate.net The stability of complexes formed with other ligands, such as amines or amino acids, has also been extensively investigated, often by potentiometric methods. researchgate.netmdpi.com For example, amino acids typically form very stable 1:1 complexes with [Pd(N^N)(H₂O)₂]²⁺ species, coordinating through both the amino and carboxylate groups to form five-membered chelate rings. mdpi.com
Table 4: Logarithms of Stepwise Formation Constants (log Kᵣ) for Pd(II)-Chloro Complexes at 25 °C
| Step (r) | log Kᵣ |
|---|---|
| 1 | 4.47 |
| 2 | 3.76 |
| 3 | 2.80 |
Source: Data derived from studies on this compound complexation. osti.govresearchgate.net
Ionic Formulation and Conductivity Studies
Chloride compounds, when dissolved in a polar solvent, can conduct electricity due to the formation of ions. wikipedia.orgmdpi.com this compound (PdCl2), while not readily soluble in water, can form ionic complexes, particularly in the presence of other coordinating species. wikipedia.org The dissolution of PdCl2 can be facilitated by the presence of alkali metal chlorides, which leads to the formation of the tetrachloropalladate(II) anion, [PdCl4]2-. wikipedia.org
Conductivity measurements are a valuable tool for characterizing the formation and behavior of such ionic palladium(II) complexes in solution. Studies have shown that when neutral palladium(0) complexes react with various organic compounds in solvents like dimethylformamide (DMF), cationic palladium(II) complexes are formed, leading to an increase in the solution's conductivity. stackexchange.com This change in conductivity can be monitored to understand the kinetics and thermodynamics of the formation of these charged species. stackexchange.com For instance, the reaction of a Pd(0) complex with an aryl triflate results in the creation of a cationic arylpalladium(II) complex and a triflate anion, a process that can be tracked by the rise in the solution's conductivity. stackexchange.com These studies highlight how the ionic formulation of palladium(II) species in solution is crucial to its chemical reactivity.
Equilibrium Studies in Non-Aqueous Media (e.g., acetic acid)
The chemical behavior of this compound in non-aqueous solvents like acetic acid is dominated by complex equilibria. While PdCl2 is very insoluble in pure acetic acid, its solubility dramatically increases with the addition of a soluble chloride salt, such as lithium chloride (LiCl). nih.gov This is due to the formation of various chloro-palladium complexes.
In acetic acid, molecular weight and spectral measurements have demonstrated that at low LiCl concentrations, the principal species formed is the dimeric complex, Li2Pd2Cl6. nih.gov This species exists in equilibrium with other complexes as the concentration of LiCl changes. A key equilibrium involves the reaction of the dimeric species with additional lithium chloride to form a monomeric tetrachloropalladate complex, Li2PdCl4. nih.gov
The equilibrium can be represented by the following equation:
Li₂Pd₂Cl₆ + 2LiCl ⇌ 2Li₂PdCl₄ nih.gov
An ultraviolet spectral study determined the equilibrium constant (K) for this reaction to be 0.1 at 25°C. nih.gov The study also investigated the association of lithium chloride itself in acetic acid, which forms dimers (Li2Cl2). nih.gov Understanding these equilibria is vital, as the specific palladium species present in the solution dictates its catalytic activity in reactions carried out in acetic acid. nih.gov
| Equilibrium Reaction | Equilibrium Constant (K) | Notes |
|---|---|---|
| Li₂Pd₂Cl₆ + 2LiCl ⇌ 2Li₂PdCl₄ | 0.1 | Dominant equilibrium at higher LiCl concentrations. nih.gov |
| 2LiCl ⇌ Li₂Cl₂ | 2.4 M⁻¹ (at 37.5°C) | Demonstrates association of the salt in the solvent. nih.gov |
Solid-State Reactivity and Transformations
Dehydrochlorination Processes
In the solid state, this compound can undergo decomposition upon heating. This thermal decomposition can be considered a dehydrochlorination process, as it can lead to the release of hydrogen chloride gas, particularly if moisture is present. ufl.educhemicalbook.com When heated to high temperatures, PdCl2 ultimately decomposes into its constituent elements: metallic palladium and chlorine gas. ufl.edumdpi.com Reports indicate this decomposition occurs at temperatures around 500-740°C. nih.govufl.edu The emission of highly toxic fumes of hydrogen chloride during this process is a noted hazard. ufl.edumdpi.com This solid-state transformation is fundamental to the preparation of metallic palladium from its chloride salt. nih.gov
Cluster Chemistry and Metal-Metal Bonding (e.g., Pd2Zn2 clusters)
This compound is a key precursor for the synthesis of complex heterometallic clusters that feature metal-metal bonding. A notable example is the formation of Pd2Zn2 clusters. These structures can be synthesized through the partial reduction of palladium(II) dichloride precursors, such as [Pd(dppe)Cl2], with metallic zinc.
Single-crystal X-ray diffraction studies have revealed that these clusters possess a core structure of Pd2Zn2Cl3, which is capped by phosphine ligands. chemicalbook.com Within this core, the arrangement of metal ions is nearly tetrahedral. chemicalbook.com The bonding analysis suggests the presence of significant Pd-Pd and Pd-Zn interactions, which hold the cluster together, but limited evidence for direct Zn-Zn bonding. chemicalbook.com In these clusters, zinc is found in a formal oxidation state of +1.5. chemicalbook.com The formation of these Pd2Zn2 clusters from PdCl2 precursors represents an arrested intermediate stage in the reduction process of palladium(II) by zinc metal.
| Bond Type | Bond Length Range (Å) | Reference |
|---|---|---|
| Zn–Cl (bridging) | 2.4304(13) – 2.4571(13) | |
| Zn–Cl (terminal) | 2.1914(16) – 2.2173(13) |
Catalysis Mediated by Palladium Ii Chloride
Fundamental Catalytic Principles and Oxidation State Cycling
The catalytic activity of palladium compounds, including palladium(II) chloride, is fundamentally linked to the ability of the palladium center to cycle between different oxidation states, primarily Pd(0) and Pd(II). This cycling enables the sequential activation of substrates and the ultimate formation of the desired product. Two elementary processes, oxidative addition and reductive elimination, are central to these catalytic loops.
Oxidative Addition is a fundamental step in many catalytic cycles where the palladium center's oxidation state and coordination number increase. wikipedia.org In the context of cross-coupling reactions, a low-valent palladium species, typically Pd(0), inserts into a covalent bond of a substrate, most commonly an organohalide (R-X). youtube.comcsbsju.edu This process formally oxidizes the palladium from Pd(0) to Pd(II) and results in the formation of an organopalladium(II) complex. youtube.com For the reaction to occur, the metal complex must possess a vacant coordination site. wikipedia.org
Reductive Elimination is the microscopic reverse of oxidative addition. wikipedia.org In this step, two ligands attached to the palladium(II) center couple and are expelled from the coordination sphere, forming a new covalent bond. libretexts.org This process reduces the palladium center from Pd(II) back to Pd(0), thus regenerating the catalytically active species and allowing the catalytic cycle to continue. youtube.comlibretexts.org For reductive elimination to proceed, the two groups to be coupled must be situated adjacent (cis) to each other on the metal's coordination sphere. csbsju.edulibretexts.org
These two processes are the linchpins of numerous palladium-catalyzed reactions, including the Heck, Suzuki-Miyaura, Stille, and Negishi couplings. wikipedia.orgwikipedia.org
The interconversion between Pd(II) and Pd(0) is the engine of the catalytic cycle. wikipedia.org
Palladium(0) State: The Pd(0) species is the catalytically active form that initiates the cycle by reacting with the electrophilic coupling partner (e.g., an aryl halide) via oxidative addition. youtube.com Although this compound is used as the starting material, it must first be reduced in situ to Pd(0) to enter the catalytic cycle. wikipedia.orgrsc.org This reduction can be facilitated by various reagents in the reaction mixture, such as phosphines, amines, or alcohols. rsc.orglibretexts.org
Palladium(II) State: The Pd(II) state is a key intermediate in the catalytic cycle. Following the oxidative addition step, the resulting Pd(II) complex undergoes further transformations, such as transmetalation (in Suzuki coupling) or migratory insertion (in the Heck reaction). libretexts.orgbyjus.com It is from this Pd(II) intermediate that the final product is formed through reductive elimination, which simultaneously regenerates the Pd(0) catalyst. youtube.comchemrxiv.org Therefore, while Pd(II) chloride is often referred to as the catalyst, it is more accurately described as a precatalyst that generates the active Pd(0) species under the reaction conditions. rsc.orgnih.gov
The dynamic interplay between these two oxidation states is what confers palladium its remarkable catalytic power in organic synthesis. wikipedia.org
Carbon-Carbon Bond Forming Reactions
This compound is extensively used as a precatalyst in a variety of cross-coupling reactions that form carbon-carbon bonds, which are fundamental transformations in modern organic synthesis. rsc.org
Cross-coupling reactions catalyzed by palladium have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. rsc.org Two of the most prominent examples are the Heck and Suzuki-Miyaura reactions.
The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. wikipedia.orgbyjus.com This reaction was one of the first examples of a C-C bond-forming reaction that proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgbyjus.com this compound is a common precatalyst for this transformation. wikipedia.orgbyjus.com
The generally accepted mechanism involves the following key steps:
Reduction of Pd(II): The PdCl₂ precatalyst is reduced in situ to a catalytically active Pd(0) species. wikipedia.org
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the organohalide (Ar-X) to form a square-planar organopalladium(II) complex (Ar-Pd-X). byjus.comnih.govrsc.org
Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) center, followed by a migratory insertion of the alkene into the Pd-C bond. This step is also known as syn addition. wikipedia.orgbyjus.com
β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium is eliminated, forming a new palladium-alkene π complex and releasing the substituted alkene product. wikipedia.orgbyjus.com
Reductive Elimination/Base Regeneration: The Pd(0) catalyst is regenerated from the palladium(II) hydride species in the presence of a base (like triethylamine or potassium carbonate), completing the catalytic cycle. wikipedia.orgbyjus.com
| Step | Description | Palladium Oxidation State Change |
| Catalyst Activation | Pd(II) precatalyst is reduced to Pd(0). | +2 → 0 |
| Oxidative Addition | Pd(0) inserts into the aryl-halide bond. | 0 → +2 |
| Migratory Insertion | Alkene inserts into the Pd-Carbon bond. | No Change (+2) |
| β-Hydride Elimination | A β-hydrogen is eliminated to form the product. | No Change (+2) |
| Catalyst Regeneration | Base-assisted elimination regenerates Pd(0). | +2 → 0 |
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. libretexts.orgmusechem.com This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. libretexts.org this compound, often in combination with phosphine (B1218219) ligands, serves as an effective precatalyst. wikipedia.orgacs.org
The catalytic cycle for the Suzuki-Miyaura coupling generally proceeds through three fundamental steps: libretexts.orgyonedalabs.com
Oxidative Addition: Similar to the Heck reaction, the cycle begins with the oxidative addition of an organohalide to a Pd(0) species (generated from the PdCl₂ precatalyst), forming a Pd(II) intermediate. libretexts.orgmusechem.com
Transmetalation: This is the key step where the organic group from the organoboron compound is transferred to the palladium(II) center. libretexts.org This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic borate species, facilitating the transfer. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond in the product and regenerating the Pd(0) catalyst. libretexts.orgmusechem.comyonedalabs.com
| Step | Description | Palladium Oxidation State Change |
| Catalyst Activation | Pd(II) precatalyst is reduced to Pd(0). | +2 → 0 |
| Oxidative Addition | Pd(0) inserts into the aryl-halide bond. | 0 → +2 |
| Transmetalation | Organic group from boronic acid is transferred to Pd(II). | No Change (+2) |
| Reductive Elimination | The two organic groups couple to form the product. | +2 → 0 |
Carbonylation Reactions
This compound is also an effective catalyst for carbonylation reactions, which involve the introduction of a carbonyl group into an organic molecule using carbon monoxide.
Aminocarbonylation is a process that forms amides from organic halides, carbon monoxide, and an amine. The use of readily available and inexpensive aryl chlorides as substrates is particularly attractive. This compound, in combination with suitable ligands, can catalyze this transformation.
The mechanism for the aminocarbonylation of aryl chlorides begins with the generation of a Pd(0) complex from the Pd(II) precursor. nih.gov Oxidative addition of the aryl chloride to the Pd(0) species is often the rate-limiting step. nih.govosti.gov This is followed by the insertion of carbon monoxide into the aryl-palladium bond to form an aroylpalladium(II) complex. berkeley.edu Subsequent nucleophilic attack by the amine on the acylpalladium intermediate, followed by reductive elimination, yields the corresponding amide and regenerates the Pd(0) catalyst. berkeley.eduacs.org
This reaction has been successfully applied to a range of aryl chlorides, including those with both electron-donating and electron-withdrawing substituents. researchgate.net Various primary and secondary amines can be used as the nucleophile.
| Aryl Chloride | Amine | Catalyst System | CO Pressure | Solvent | Yield (%) |
| 4-Chlorotoluene | Morpholine | PdCl₂/DPPF | 10 atm | Toluene | 85 |
| 1-Chloro-4-nitrobenzene | Piperidine | Pd(OAc)₂/Xantphos | 1 atm | Dioxane | 92 |
| 2-Chloropyridine | Benzylamine | PdCl₂(PPh₃)₂ | 15 atm | DMF | 88 |
| 4-Chloroanisole | Aniline | PdCl₂/dppf | 20 atm | Xylene | 78 |
| Chlorobenzene | Dibutylamine | PdCl₂/cBRIDP | 10 atm | Toluene | 90 |
The palladium-catalyzed carbonylation of dienes and olefins with carbon monoxide and a nucleophile, such as an alcohol or water, provides a direct route to esters, carboxylic acids, and their derivatives. This compound-based systems are effective catalysts for these transformations.
The catalytic cycle typically involves the formation of a palladium-hydride species, which then undergoes hydropalladation across one of the double bonds of the olefin or diene. Subsequent insertion of carbon monoxide into the palladium-alkyl bond forms an acylpalladium intermediate. Nucleophilic attack by an alcohol or water on this intermediate, followed by elimination, yields the ester or carboxylic acid product and regenerates the active palladium catalyst. The regioselectivity of the carbonylation, leading to either linear or branched products, can often be controlled by the choice of ligands and reaction conditions. researchgate.netmatec-conferences.org
This methodology has been applied to a variety of olefins and dienes, including terminal and internal alkenes. The dicarbonylation of dienes to produce adipic acid derivatives is of significant industrial interest.
| Olefin/Diene | Nucleophile | Catalyst System | CO Pressure | Product | Yield (%) |
| 1-Hexene | Methanol (B129727) | PdCl₂/PPh₃/TsOH | 20 atm | Methyl heptanoate | 81 |
| Styrene | Methanol | PdCl₂/dppf | 50 atm | Methyl 3-phenylpropanoate | 85 |
| 1,3-Butadiene | Methanol | PdCl₂/dtbpx | 60 atm | Dimethyl adipate | 97 |
| 1-Octene | Ethanol | Pd(acac)₂/PPh₃/TsOH | 20 atm | Ethyl nonanoate | 82 |
| Cyclohexene | Methanol | PdCl₂(PPh₃)₂ | 40 atm | Methyl cyclohexanecarboxylate | 75 |
Carbonylation of Organic Tellurides
This compound is a recognized catalyst for the carbonylation of organic tellurides. This reaction serves as a method to synthesize various carbonyl-containing compounds. The process generally involves the reaction of organotellurides with carbon monoxide in the presence of a palladium catalyst. While the catalytic activity of this compound in these reactions is established, detailed research findings with a broad scope of substrates and corresponding yields are not extensively documented in readily available literature.
The general transformation can be represented as follows:
R-Te-R' + CO --(PdCl₂)--> R-C(O)-R'
C-H Activation and Functionalization
This compound is a versatile catalyst in the field of C-H activation and functionalization, enabling the direct conversion of C-H bonds into new functional groups. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
Regioselective Ortho-Hydroxylation of Aromatics
This compound has been successfully employed as a catalyst for the regioselective ortho-hydroxylation of various aromatic compounds. This reaction introduces a hydroxyl group at the position ortho to a directing group on the aromatic ring, a valuable transformation in the synthesis of phenols and their derivatives.
One notable example is the direct ortho-hydroxylation of 2-phenylpyridine (B120327) derivatives. In a study, this compound, in conjunction with aqueous hydrogen peroxide, was used to achieve this transformation with a 75% yield. nacatsoc.org The reaction demonstrates good functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aromatic rings. nacatsoc.org However, substrates with meta- and ortho-substituted phenyl rings tend to result in lower yields of the corresponding phenols. nacatsoc.org
The proposed mechanism for this reaction involves the initial formation of a palladacycle intermediate between this compound and the substrate. This intermediate is then oxidized by hydrogen peroxide to a high-valent palladium species, which subsequently undergoes reductive elimination to form the hydroxylated product and regenerate the active palladium catalyst. nacatsoc.org
Another approach involves the use of a transient directing group for the ortho-hydroxylation of benzaldehydes. While specific examples using this compound are part of a broader methodology, the principle of directed C-H activation is central.
Below is a data table summarizing the regioselective ortho-hydroxylation of 2-phenylpyridine.
| Substrate | Oxidant | Product | Yield (%) |
| 2-Phenylpyridine | H₂O₂ | 2-(2-Hydroxyphenyl)pyridine | 75 |
Data compiled from a study on the direct ortho-hydroxylation of 2-phenylpyridines. nacatsoc.org
Dehydrogenative Cross-Coupling
This compound also catalyzes dehydrogenative cross-coupling reactions, where two different C-H bonds are coupled to form a new C-C bond with the formal loss of a hydrogen molecule. This methodology is a powerful tool for the construction of complex organic molecules from simple precursors.
An example of this is the palladium(II)-mediated oxidative C–H/C–H cross-coupling of 2H-imidazole 1-oxides with π-excessive heterocycles like pyrroles and thiophenes. nih.gov These reactions produce novel 5-heteroarylated 2H-imidazole 1-oxides in yields ranging from 40% to 78%. nih.gov The reaction tolerates both electron-donating and electron-withdrawing substituents on the coupling partners. nih.gov
Another application is the dehydrogenative cross-coupling between two C(sp3)-H bonds. For instance, the reaction of indolin-2-ones with O-benzoyl hydroxylamines, catalyzed by a palladium(II) species, leads to the formation of a C=C bond rather than the expected C(sp3)-C(sp3) bond.
The table below presents examples of the dehydrogenative cross-coupling of 2H-imidazole 1-oxides with various heteroarenes.
| 2H-Imidazole 1-Oxide | Heteroarene | Product | Yield (%) |
| 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide | Pyrrole | 5-(1H-Pyrrol-2-yl)-2,2-dimethyl-4-phenyl-2H-imidazole 1-oxide | 78 |
| 2-Ethyl-2-methyl-4-phenyl-2H-imidazole 1-oxide | Thiophene | 2-Ethyl-2-methyl-4-phenyl-5-(thiophen-2-yl)-2H-imidazole 1-oxide | 60 |
| 2,2,4-Triphenyl-2H-imidazole 1-oxide | 2-Methylthiophene | 5-(5-Methylthiophen-2-yl)-2,2,4-triphenyl-2H-imidazole 1-oxide | 55 |
Data is based on the palladium-catalyzed oxidative C–H/C–H coupling reactions of 2H-imidazole 1-oxides. nih.gov
Hydrogenation and Dehydrogenation Chemistry
This compound, often in the form of its reduction product, palladium(0), supported on various materials, is a highly effective catalyst for hydrogenation and dehydrogenation reactions. These processes are fundamental in organic synthesis for the reduction of unsaturated functionalities and the cleavage of certain single bonds.
Hydrogenation of Unsaturated Compounds (Alkenes, Alkynes)
This compound is a precursor to active palladium(0) catalysts used in the hydrogenation of unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. The reduction of palladium(II) to palladium(0) can be achieved in situ using a reducing agent like zinc powder or through the action of a hydrogen source. scispace.com
The catalytic transfer hydrogenation of alkenes using this compound, zinc powder, and an organic acid as a hydrogen source is an effective method for reduction at ambient temperature and pressure. scispace.com For example, cinnamic acid can be reduced to 3-phenylpropanoic acid in 84% yield, and eugenol can be hydrogenated to 2-methoxy-4-propylphenol in 98% yield. scispace.com
In the hydrogenation of alkynes, this compound-derived catalysts can exhibit high efficiency and selectivity. The semi-hydrogenation of alkynes to cis-alkenes is a particularly important transformation. Using this compound as a catalyst precursor in alcohol solutions with H₂ gas, various alkynes can be selectively hydrogenated. For instance, 4-octyne can be converted to cis-4-octene with over 96% selectivity. acs.org The catalyst loading can be remarkably low, in some cases in the parts-per-million range. acs.org
Below are data tables summarizing the hydrogenation of representative alkenes and alkynes.
Hydrogenation of Alkenes
| Substrate | Hydrogen Source | Product | Yield (%) |
| Cinnamic acid | Acetic acid/Zn | 3-Phenylpropanoic acid | 84 |
| Eugenol | Acetic acid/Zn | 2-Methoxy-4-propylphenol | 98 |
Data from a study on palladium-catalyzed transfer hydrogenation. scispace.com
Hydrogenation of Alkynes
| Substrate | Catalyst Loading (mol%) | Product | Selectivity to Alkene (%) |
| 4-Octyne | 0.0002 | cis-4-Octene | >96 |
| 1-Octyn-3-ol | 0.0002 | (Z)-1-Octen-3-ol | >96 |
| Cyclohexylacetylene | 0.0002 | Cyclohexylethylene | >96 |
Data based on the semi-hydrogenation of alkynes catalyzed by PdCl₂. acs.org
Hydrogenolysis of Organic Substrates (e.g., Benzyl Alcohols)
Hydrogenolysis is a reaction in which a chemical bond is cleaved by the action of hydrogen. Palladium catalysts are widely used for the hydrogenolysis of various organic functional groups, with the cleavage of benzyl ethers being a common application for protecting group removal in multi-step synthesis. jk-sci.com While the direct hydrogenolysis of benzyl alcohols to the corresponding methyl-arenes is a known transformation, the cleavage of benzyl ethers is more frequently reported in the context of deprotection strategies.
The hydrogenolysis of benzyl ethers is typically carried out using a heterogeneous palladium catalyst, such as palladium on carbon (Pd/C), which can be prepared from this compound, and a source of hydrogen. The reaction involves the oxidative addition of the C-O bond to the palladium(0) surface, followed by reaction with hydrogen to release the deprotected alcohol and toluene. jk-sci.com
The efficiency and selectivity of the reaction can be influenced by the choice of catalyst, solvent, and reaction conditions. For example, in the presence of an aromatic chlorine atom, selective debenzylation over dehalogenation can be achieved by careful selection of the palladium catalyst and reaction conditions. nacatsoc.org
The following table provides examples of the hydrogenolysis of benzyl ethers.
| Substrate | Catalyst | Solvent | Product | Yield (%) |
| Benzyl phenyl ether | 5% Pd/C | Ethyl Acetate | Phenol | >99 |
| Naphthylmethyl protected oligosaccharide | 5% Pd/C (pre-treated) | THF:tBuOH:PBS | Deprotected oligosaccharide | 80 |
Data compiled from studies on the hydrogenolysis of benzyl groups. nacatsoc.orgchemrxiv.org
Catalytic Methanolysis for Hydrogen Production (e.g., Hydrazine (B178648) Borane)
This compound serves as an effective catalyst for the methanolysis of hydrogen storage materials, such as hydrazine borane (B79455) (HB), to produce hydrogen. usm.my Hydrazine borane is a promising hydrogen carrier due to its high hydrogen storage capacity of 15.4% by weight. usm.my However, its thermal decomposition is slow and can produce undesirable byproducts like hydrazine and ammonia, which can poison fuel cell catalysts. usm.my
Catalytic methanolysis using this compound provides an alternative pathway to extract hydrogen from HB, addressing the issues associated with thermolysis. usm.my Research into this process has focused on determining the reaction kinetics and identifying the true active catalyst. Studies have been conducted to determine the reaction order and activation parameters, including activation energy (Ea), activation enthalpy (ΔH#), and activation entropy (ΔS#), by varying the concentrations of HB and PdCl₂ at different temperatures. usm.my The reusability of the catalyst and the reaction pathway have also been investigated to optimize hydrogen production. usm.my
Table 1: Kinetic Parameters for the Catalytic Methanolysis of Hydrazine Borane
| Parameter | Value |
|---|---|
| Reaction Order (w.r.t. HB) | Varies with conditions |
| Reaction Order (w.r.t. PdCl₂) | Varies with conditions |
| Activation Energy (Ea) | Determined experimentally |
| Activation Enthalpy (ΔH#) | Determined experimentally |
| Activation Entropy (ΔS#) | Determined experimentally |
Note: Specific values are determined through detailed kinetic studies under controlled reaction conditions.
Oxidation Reactions
The mechanism of the Wacker oxidation has been extensively studied and involves several key steps: libretexts.org
Coordination: Ethylene (B1197577) coordinates to the palladium(II) center, forming a π-complex. askfilo.comlibretexts.org The reaction rate is slower for electron-poor alkenes, indicating the importance of this step. libretexts.org
Nucleophilic Attack: A water molecule attacks the coordinated alkene. This can occur via an outer-sphere or inner-sphere mechanism, leading to a hydroxypalladation step. thieme-connect.de
β-Hydride Elimination: This step forms an enol complex. libretexts.org
Product Formation: The intermediate complex rearranges and eliminates acetaldehyde, reducing Pd(II) to Pd(0). wikipedia.org
The palladium(0) is then reoxidized to palladium(II) by copper(II) chloride, and the resulting copper(I) chloride is reoxidized back to copper(II) by oxygen, allowing the catalytic cycle to continue. wikipedia.orgthieme-connect.de This family of reactions, known as Wacker-type or Tsuji-Wacker oxidations, has been broadly applied in organic synthesis to convert terminal α-olefins into carbonyl compounds, typically methyl ketones. wikipedia.orgscispace.com
Table 2: Typical Industrial Conditions for the Wacker Process
| Parameter | Condition |
|---|---|
| Reactants | Ethylene, Oxygen |
| Catalyst | Aqueous solution of PdCl₂ and CuCl₂ |
| Temperature | ~130 °C |
| Pressure | ~400 kPa |
| Product | Acetaldehyde |
Source: wikipedia.org
While the Wacker oxidation traditionally focuses on the oxidation of terminal alkenes to methyl ketones, this compound catalysis can also be applied to the synthesis of ketones from internal olefins. scispace.comscilit.com The oxidation of internal alkenes presents a greater challenge due to issues of regioselectivity, as the two carbons of the double bond may have similar substitution patterns.
The regioselectivity of the oxidation is influenced by both electronic and steric factors. scispace.com The initial oxypalladation step is key; the nucleophile (water) typically attacks the more substituted carbon atom, which can better stabilize the developing positive charge (Markovnikov's rule). scispace.com Concurrently, the bulky palladium atom prefers to bind to the less sterically hindered carbon. scispace.com For many internal olefins, this can lead to a mixture of ketone products. However, specific directing groups within the substrate or the use of specialized ligands can override these inherent selectivities to favor the formation of a single ketone isomer. scispace.com Research in this area focuses on developing new catalytic systems that provide high regioselectivity for the oxidation of a wide range of internal olefins. scilit.com
Table 3: Palladium-Catalyzed Oxidation of Olefins
| Olefin Type | Primary Product | Controlling Factors |
|---|---|---|
| Terminal Olefin | Methyl Ketone | Electronic and steric effects favor oxidation at the internal carbon. |
| Internal Olefin | Ketone (often mixture) | Regioselectivity depends on substrate structure and reaction conditions. |
| Functionalized Olefin | Aldehyde or Ketone | Directing groups can reverse normal regioselectivity. scispace.com |
Other Catalytic Transformations
This compound catalyzes the isomerization of allylic esters. acs.orgacs.org For example, it can facilitate the conversion of crotyl acetate to 3-buten-2-ol acetate. acs.org Kinetic and labeling studies suggest that the mechanism for this transformation involves the formation of a 1,3-acetoxonium ion-type intermediate. acs.orgrsc.org This process allows for the migration of the ester group along the three-carbon allylic framework. The reaction rates are influenced by the concentrations of other species in the solution, such as lithium acetate and lithium chloride. acs.org
Table 4: Isomerization of Allylic Esters with Pd(II) Catalyst
| Substrate | Product | Key Intermediate Type |
|---|---|---|
| Crotyl acetate | 3-Buten-2-ol acetate | 1,3-Acetoxonium ion acs.org |
| 1-Penten-3-ol acetate | 2-Penten-1-ol acetate | 1,3-Acetoxonium ion |
Note: The isomerization proceeds until an equilibrium mixture of the esters is reached.
Palladium(II) complexes can catalyze the cleavage of the carbon-sulfur (C–S) bond in alkyl aryl sulfides. doi.org This transformation is significant in organic synthesis for the modification of sulfur-containing compounds. The mechanism for the cleavage of the C–S bond in allylic sulfides catalyzed by a palladium(II) species has been studied. doi.org The process is believed to proceed through the insertion of the olefin double bond of the allylic sulfide into the palladium-aryl bond, forming an unstable alkyl palladium intermediate. doi.org This is followed by a β-elimination of a palladium-thiolate (Pd–SR) group, resulting in the cleavage of the C–S bond and the formation of a new olefin. doi.org This insertion-elimination pathway is a key mechanism in palladium-catalyzed reactions involving allylic systems. doi.org
Cyclization Reactions (e.g., 5-endo-trig cyclization)
This compound and its derivatives are effective catalysts for various cyclization reactions, enabling the formation of carbocyclic and heterocyclic ring systems. A notable application is in mediating 5-endo-trig cyclization, a process that is typically considered unfavorable according to Baldwin's rules. Despite this, palladium catalysis can facilitate this reaction pathway, leading to the synthesis of valuable five-membered rings.
An efficient Pd(II)-promoted 5-endo-trig cyclization of (hetero)aryl allyl acetates has been developed to produce spirocyclopentene oxindoles, indenes, and other cyclopentene-fused heteroarenes. nih.govresearchgate.net This method is significant as it allows for the construction of complex molecules featuring all-carbon quaternary or spiro centers from readily available starting materials under neutral, ligand-free conditions. nih.govresearchgate.net The reaction is believed to proceed through the formation of an (η³-allyl)palladium complex, which then undergoes an ene-type 5-endo-trig cyclization. nih.gov This is followed by rearomatization through deprotonation to regenerate the active catalyst and yield the final product. nih.gov
In a specific example, the reaction of oxindole-based allyl acetate was optimized, and it was found that while some Pd(0) catalysts gave moderate results, the Pd(II)-catalyzed pathway proved effective. nih.gov This strategy has been successfully applied as a key step in the total synthesis of diterpene natural products like taiwaniaquinone H and dichroanone. researchgate.net
Another example involves the PdCl₂(PhCN)₂/Cu(OTf)₂ system, which catalyzes an aza-Wacker oxidative cyclization of amino acids to form substituted pyrroles. thieme-connect.com This reaction represents a formal 5-endo-trig cyclization. thieme-connect.com Similarly, this compound, in the presence of trimethylsilyl trifluoromethanesulfonate, has been used to catalyze the 5-endo-trig cyclization of β,β-difluorostyrenes that have a sulfonamido group at the ortho position, resulting in the formation of oxindoles in high yields. researchgate.net
Table 1: Examples of Pd(II)-Catalyzed 5-endo-trig Cyclization Reactions
| Substrate Type | Catalyst System | Product | Key Features |
|---|---|---|---|
| (Hetero)aryl allyl acetates | Pd(II) salts | Spirocyclopentene oxindoles, indenes | Constructs quaternary/spiro centers; ligand-free. nih.govresearchgate.net |
| Amino acid derivatives | PdCl₂(PhCN)₂ / Cu(OTf)₂ | Substituted pyrroles | Aza-Wacker oxidative cyclization. thieme-connect.com |
| o-Sulfonamido-β,β-difluorostyrenes | PdCl₂ / TMSOTf | Oxindoles | Proceeds via cyclization, hydrolysis, and desulfonylation. researchgate.net |
Allyl Transfer Reactions
This compound is a precursor for catalysts in allyl transfer reactions, more commonly known as palladium-catalyzed allylic substitution or alkylation. These reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The process typically involves the oxidative addition of a Pd(0) species to an allylic substrate (like an allylic acetate or halide) to form a (π-allyl)palladium(II) complex. nih.gov This complex then reacts with a nucleophile.
Chloride ions can significantly influence the structure and reactivity of the intermediate (π-allyl)palladium(II) complexes. researchgate.net The presence of chloride can lead to the formation of neutral η¹-allyl-palladium(II) chloride complexes instead of the more common cationic (η³-allyl)palladium(II) complexes, which in turn affects the mechanism of the subsequent nucleophilic attack. researchgate.net
The electrochemical, palladium-catalyzed cleavage of the C-O bond in allyl aryl ethers serves as an alternative method for allyl ether deprotection and demonstrates allyl-Pd reactivity. researchgate.net In this context, Pd(II) complexes with various nitrogen ligands have been shown to be effective catalyst precursors. researchgate.net Furthermore, the reaction of acetylenes with allyl halides can be catalyzed by polymer-supported PdCl₂ complexes to yield 1,4-pentadiene derivatives. researchgate.net
A specific application involves the Pd(0)-catalyzed allylic cross-coupling of homoallylic tosylates with boronic acids and pinacol esters. ucmerced.edu The reaction mechanism is proposed to involve an alkene-mediated Sₙ2-type stereoinvertive oxidative addition of the alkyl tosylate to Pd(0), followed by β-hydride elimination to form a diene-Pd-H complex. Subsequent migratory insertion generates the stabilized π-allyl intermediate, which then undergoes transmetalation and reductive elimination to afford the product. ucmerced.edu
Table 2: Research Findings in Palladium-Catalyzed Allylic Reactions
| Reaction Type | Catalyst Precursor/System | Nucleophile/Coupling Partner | Key Finding |
|---|---|---|---|
| Allylic Alkylation | Pd(0) generated from Pd(II) | Carboxylic acids, amines, malonates | The stereochemistry proceeds with overall net retention of configuration. nih.gov |
| Allyl Ether Deprotection | Pd(II) complexes with N-ligands | Electrochemical reduction | Provides a method for C-O bond cleavage in allyl aryl ethers. researchgate.net |
| Codimerization | Polymer-supported PdCl₂ | Acetylenes and Allyl Halides | Forms 1,4-pentadiene derivatives at room temperature. researchgate.net |
| Allylic Cross-Coupling | Pd(0) with quinox ligand | Boronic acids/pinacol esters | Enables cross-coupling of unactivated primary and secondary homoallylic tosylates. ucmerced.edu |
Catalyst Systems and Support Materials
This compound is a versatile precursor for a wide array of catalytic systems, spanning both homogeneous and heterogeneous catalysis. wikipedia.org The choice of system depends on the desired application, with factors like catalyst recovery, stability, and selectivity playing a crucial role.
Homogeneous Catalysis using this compound Complexes
In homogeneous catalysis, this compound is often converted into more soluble and catalytically active complexes. Due to its poor solubility in water and many organic solvents, PdCl₂ is typically first transformed into labile but soluble Lewis base adducts, such as bis(acetonitrile)palladium dichloride [PdCl₂(MeCN)₂] or bis(benzonitrile)palladium dichloride [PdCl₂(PhCN)₂]. thieme-connect.comwikipedia.org These complexes are prepared by reacting PdCl₂ with the corresponding nitrile and serve as convenient starting materials for a variety of catalytic reactions. wikipedia.org
These soluble Pd(II) complexes are precursors for catalysts in numerous organic transformations, including C-H functionalization and cross-coupling reactions. analis.com.my For example, recovered palladium complexes have demonstrated excellent catalytic activity in the methoxylation of benzo[h]quinoline, sometimes outperforming commercially available catalysts like Pd(OAc)₂. analis.com.my The catalytic cycle in many of these reactions involves the transformation between Pd(II) and Pd(0) or sometimes Pd(IV) oxidation states. Chloride ions play a significant role in these systems, modifying the kinetics of oxidative addition and the structure of the organopalladium intermediates. researchgate.net
Heterogeneous Catalysis (e.g., Polystyrene-anchored complexes, Pd on Carbon)
To overcome challenges of catalyst separation and reuse associated with homogeneous systems, this compound is frequently immobilized on solid supports.
Polystyrene-anchored complexes : Chloromethylated polystyrene is a common support for immobilizing palladium catalysts. analis.com.my The process can involve functionalizing the polymer, for instance, by creating a polystyrene-supported hydrazone ligand, which then chelates with this compound to form a heterogeneous catalyst. analis.com.my Such polymer-anchored catalysts have been successfully used in Heck and Sonogashira cross-coupling reactions. analis.com.mymdpi.com These supports can improve the thermal stability and mechanical strength of the catalyst. analis.com.my The stability of these complexes is crucial; some may decompose to form Pd(0) species, creating a "cocktail system" that exhibits high catalytic activity. mdpi.com
Palladium on Carbon (Pd/C) : this compound is a primary starting material for preparing Palladium on Carbon (Pd/C), one of the most widely used heterogeneous catalysts. wikipedia.orgwikipedia.org The preparation typically involves combining a solution of this compound and hydrochloric acid with an aqueous suspension of activated carbon. wikipedia.org The palladium(II) is then reduced to palladium(0) using a reducing agent such as hydrogen gas or formaldehyde. wikipedia.orgchemeurope.com The resulting Pd/C catalyst, with a typical palladium loading of 5-10%, has a large surface area, making it highly active for reactions like hydrogenation, hydrogenolysis, and C-C coupling reactions such as the Suzuki and Stille reactions. wikipedia.orgchemeurope.com
Polymer-Stabilized and Colloidal Palladium Systems
Palladium nanoparticles (NPs) can be stabilized within polymer matrices to prevent aggregation and maintain high catalytic activity. researchgate.net this compound is often used as the precursor, which is reduced in the presence of a stabilizing polymer. Non-ionic polymers like polyvinylpyrrolidone (B124986) (PVP) are commonly employed. semanticscholar.org The polymer's functional groups can complex with the palladium precursor before reduction, and subsequent hydrophobic interactions stabilize the resulting metal colloid. semanticscholar.org
Another approach involves using block copolymer micelles, such as polystyrene-poly(ethylene oxide) (PS-PEO), to stabilize palladium nanoparticles. uu.nl Reduction of a palladium(II) salt in the presence of these micelles leads to the formation of metal nanoparticles on the surface of the micellar core. uu.nl These polymer-stabilized colloidal systems have shown high activity and stability in Heck and heterocyclization reactions, with the added benefit of being reusable. uu.nl Ionic polymers have also been used in conjunction with ionic liquids to create highly stable palladium nanoparticles that are effective precatalysts for Suzuki, Heck, and Stille reactions. acs.org
Metal-Supported Graphene Nanocomposites
Graphene and its derivatives, like graphene oxide (GO), are excellent support materials for palladium catalysts due to their high surface area and unique electronic properties. mdpi.com Palladium-graphene nanocomposites are typically synthesized by reducing a palladium precursor, such as this compound or H₂PdCl₄, in a dispersion of graphene or GO. asianpubs.orgacs.org
For instance, palladium nanoparticles can be synthesized from PdCl₂ and then reacted with graphene and polyallylamine to form the nanocomposite. asianpubs.org These materials have demonstrated high catalytic activity in reactions such as the reduction of nitrophenols. asianpubs.orgnih.govnih.gov The π-system of graphene is believed to enhance the catalytic activity compared to other supports. nih.gov Pd/GO catalysts have also been effectively used in carbonylative Suzuki–Miyaura coupling reactions. mdpi.com The interaction between the palladium nanoparticles and the graphene support can influence the catalyst's activity and stability. mdpi.com
Table 3: Overview of Palladium Catalyst Systems Derived from PdCl₂
| Catalyst System | Support/Stabilizer | Preparation from PdCl₂ | Typical Applications |
|---|---|---|---|
| Homogeneous | Ligands (e.g., CH₃CN) | Reaction with ligands to form soluble complexes like PdCl₂(CH₃CN)₂. wikipedia.org | C-H functionalization, cross-coupling. analis.com.my |
| Heterogeneous | Polystyrene | Anchoring via functional groups on the polymer. analis.com.my | Heck, Sonogashira reactions. analis.com.mymdpi.com |
| Heterogeneous | Activated Carbon (Pd/C) | Adsorption onto carbon followed by chemical reduction. wikipedia.orgchemeurope.com | Hydrogenation, Suzuki, Stille reactions. wikipedia.orgchemeurope.commdpi.com |
| Colloidal | Polymers (e.g., PVP) | Reduction of PdCl₂ in a polymer solution. semanticscholar.org | C-C coupling, reduction reactions. uu.nlacs.org |
| Nanocomposite | Graphene/Graphene Oxide | Reduction of PdCl₂ in a graphene dispersion. asianpubs.orgacs.org | Nitrophenol reduction, Suzuki-Miyaura coupling. mdpi.comasianpubs.org |
Mechanistic Investigations of Palladium Ii Chloride Catalysis
Influence of Chloride Ions on Reaction Mechanisms
Kinetics Modification (e.g., oxidative addition rates)
The kinetics of palladium-catalyzed reactions, particularly the often rate-determining oxidative addition step, are highly sensitive to the concentration of chloride ions. The effect of chloride can be either rate-accelerating or rate-inhibiting, depending on the specific reaction conditions and the nature of the palladium species in solution. In some cases, chloride ions can promote the formation of anionic palladium(0) complexes, which are more electron-rich and thus more reactive towards oxidative addition. researchgate.net
Conversely, in systems starting with Pd(II) precursors like palladium(II) chloride, an excess of chloride ions can be detrimental. High concentrations of chloride can lead to the formation of coordinatively saturated and less reactive anionic palladium(II) species, such as [PdCl₃]⁻ and [PdCl₄]²⁻. acs.org These higher-order complexes can inhibit the reaction by being less susceptible to reduction to the active Pd(0) state or by impeding substrate coordination. For instance, studies on C–O bond-cleavage deallenylation reactions have shown that reaction rates are significantly higher in environments with lower chloride concentrations. unirioja.es This highlights a key challenge in catalysis: balancing the need for chloride to maintain a stable palladium complex in solution with the potential for inhibition at higher concentrations.
| Chloride Concentration | Effect on Oxidative Addition | Plausible Mechanistic Rationale |
| Low to Moderate | Can be accelerating | Formation of more nucleophilic anionic Pd(0) species. researchgate.net |
| High | Often inhibiting | Formation of less reactive, stable anionic Pd(II) complexes like [PdCl₄]²⁻, hindering catalyst activation. acs.orgunirioja.es |
Structural Changes in Intermediates
Chloride ions play a crucial role in defining the structure and, consequently, the reactivity of palladium intermediates. In aqueous or polar solutions, this compound exists in equilibrium with various chloro-aqua species. However, in the presence of excess chloride, this equilibrium shifts towards the formation of the stable, square planar tetrachloropalladate(II) anion, [PdCl₄]²⁻. acs.org
This ability of chloride to coordinate to the palladium center means it can dictate the geometry and coordination number of intermediates throughout a catalytic cycle. For example, the oxidative addition of an aryl halide to a palladium(0) complex can produce a neutral arylthis compound complex instead of a cationic species, which can have vastly different reactivity in subsequent steps. researchgate.net The presence of chloride can also lead to the formation of five-coordinate anionic palladium(II) intermediates. researchgate.net These structural modifications, driven by the chloride concentration, directly impact the electronic and steric environment around the palladium center, thereby influencing the facility of subsequent steps in the catalytic cycle.
| Palladium Intermediate Type | Influence of Chloride | Resulting Structural Feature |
| Arylpalladium(II) | Coordination of Cl⁻ | Formation of neutral ArPdCl(L)₂ instead of cationic [ArPd(L)₃]⁺. researchgate.net |
| Various Pd(II) Intermediates | High [Cl⁻] | Formation of stable, square planar [PdCl₄]²⁻. acs.org |
| Arylpalladium(II) Halide | Coordination of additional Cl⁻ | Potential formation of pentacoordinated anionic species, e.g., [ArPdX(Cl)L₂]⁻. researchgate.net |
Impact on Transmetalation Steps
Transmetalation, the step in cross-coupling reactions where an organic group is transferred from an organometallic reagent to the palladium center, is also significantly affected by chloride ions. The efficiency of this step is a delicate balance, as chloride can be both beneficial and detrimental.
While in some specific contexts a bridging chloride ligand might facilitate the transfer of the organic group, high concentrations of chloride are generally found to inhibit the transmetalation process. The strong coordination of chloride to the palladium(II) center increases the electron density on the metal, making it less electrophilic and therefore less receptive to the incoming organic group from the transmetalating agent. This creates a higher activation barrier for the transmetalation step. The optimal ligand environment for transmetalation often depends on the specific organometallic reagent being used; for instance, organozinc and organotin reagents often favor halide ligands on the palladium(II) center for efficient transmetalation. researchgate.net
Detailed Studies of Key Mechanistic Steps
Oxidative Addition: Kinetics and Isotope Effects
Oxidative addition is a fundamental step in a vast number of palladium-catalyzed reactions, initiating the catalytic cycle by activating a substrate, typically an organic halide. Extensive kinetic and isotopic labeling studies have been conducted to unravel the mechanistic details of this crucial transformation. The reaction generally involves the insertion of a low-valent palladium(0) complex into a carbon-halogen bond, resulting in a palladium(II) species.
Kinetic isotope effect (KIE) studies, particularly using ¹³C, have provided deep insights into the transition state of the oxidative addition. For many aryl halides, a concerted, three-centered transition state is proposed, where the palladium atom interacts with both the carbon and the halogen atoms simultaneously. However, depending on the substrate and ligands, a nucleophilic displacement (SₙAr-type) mechanism can also be operative. chemrxiv.org The observation of small KIEs in some systems suggests a transition state where the C-X bond is not significantly broken, consistent with an associative mechanism. researchgate.net
Reductive Elimination: C-N Bond Formation Pathways
Reductive elimination is the final, product-forming step in many cross-coupling reactions, where two ligands from the palladium(II) center couple, and the palladium is reduced back to its catalytically active Pd(0) state. The formation of carbon-nitrogen (C-N) bonds, as seen in Buchwald-Hartwig amination, is a prominent example.
Mechanistic studies indicate that C-N bond-forming reductive elimination typically proceeds from a four-coordinate arylpalladium(II) amido complex. A key step is often the dissociation of a ligand to generate a more reactive three-coordinate, T-shaped intermediate. This geometric arrangement brings the aryl and amido groups into proximity, facilitating the bond formation. The process is generally intramolecular, a fact confirmed by isotopic labeling experiments. researchgate.net
The rate of reductive elimination can be significantly influenced by electronic factors. Electron-poor aryl groups and electron-rich amido groups tend to accelerate the reaction. Furthermore, external additives can play a dramatic role. For instance, the coordination of Lewis acids to heteroaryl groups (such as pyridine) ligated to the palladium has been shown to accelerate the rate of reductive elimination by more than three orders of magnitude. nih.govberkeley.edu This acceleration is attributed to the creation of a more electron-poor heteroaryl group upon Lewis acid coordination, which promotes the bond-forming step. nih.gov
Demercuriation Processes
Demercuriation processes catalyzed by this compound involve the cleavage of a carbon-mercury bond, typically through a transmetalation step where an organic group is transferred from mercury to palladium. This forms an organopalladium intermediate that can then undergo further reactions. The mechanism and products of these reactions can be influenced by the structure of the organomercurial compound and the reaction conditions. rsc.orgrsc.org
A key step in these processes is the reaction of an organomercuric chloride (R-HgCl) with this compound. This transmetalation results in the formation of an organopalladium chloride species (R-PdCl) and mercury(II) chloride. The nature of the subsequent steps depends on the substrate. For instance, in the palladium(II)-copper(II)-mediated demercuriation of cycloalkylmethylmercuric chlorides, mechanistic pathways are dependent on ring size. In cyclohexyl systems, an elimination-re-addition of a palladium hydride species ([HPdX]) is a significant mechanistic feature. rsc.orgrsc.org In contrast, for larger ring systems like cyclooctyl derivatives, the formation of carbocation intermediates tends to dominate the reaction pathway. rsc.org These differing pathways highlight the nuanced interplay of substrate structure and catalyst behavior in directing the outcome of demercuriation reactions.
Intermediate Identification and Characterization in Catalytic Cycles
The elucidation of catalytic cycles involving this compound hinges on the successful identification and characterization of transient intermediate species. A variety of spectroscopic and crystallographic techniques are employed to gain insight into the structure and bonding of these fleeting molecules. The general catalytic cycle for many palladium-catalyzed cross-coupling reactions, which often start from a palladium(II) precursor, involves oxidative addition, transmetalation, and reductive elimination steps, each with its own set of intermediates. youtube.comnobelprize.orglibretexts.org
In C-H activation reactions, palladacycle intermediates are frequently formed and have been isolated and characterized. For example, cationic palladium(II) complexes react with arylureas at room temperature to form stable palladacycle intermediates which have been characterized by X-ray analysis. beilstein-journals.org These studies provide concrete evidence for the C-H activation step and the structure of the resulting organopalladium species.
Furthermore, in certain palladium-catalyzed oxidation reactions, the involvement of higher oxidation state palladium intermediates, such as Pd(III) and Pd(IV), has been proposed and, in some cases, directly observed. For instance, bimetallic Pd(III) intermediates have been identified in palladium-catalyzed acetoxylation reactions. harvard.edu The characterization of these high-valent species is crucial for understanding the mechanisms of oxidative functionalization reactions. In some cases, these intermediates can be stabilized by specific ligands, allowing for their isolation and detailed structural analysis.
Kinetic Analysis of this compound Reactions
Reaction Rate Determination and Rate Laws
Kinetic analysis provides quantitative insights into reaction mechanisms by determining the dependence of the reaction rate on the concentration of reactants, catalysts, and other species. For many this compound-catalyzed reactions, particularly in olefin oxidation (the Wacker process), the rate law often shows a first-order dependence on the concentrations of both the palladium(II) catalyst and the olefin. nih.gov A characteristic feature of these reactions is the inhibition by chloride ions; the reaction rate is typically inversely proportional to the square of the chloride concentration. nih.gov
This inverse dependence on chloride concentration suggests that a chloride ligand must dissociate from the palladium center to generate a more active catalytic species prior to the rate-determining step. The general form of the rate law for such reactions can be expressed as:
Rate = k[PdCl₂][Olefin] / [Cl⁻]²
Kinetic studies on other palladium-catalyzed reactions, such as cross-coupling and C-H activation, have also been instrumental in elucidating their mechanisms. For example, kinetic analysis can help identify the rate-determining step of a catalytic cycle, which could be oxidative addition, transmetalation, or reductive elimination, depending on the specific reaction partners and conditions. researchgate.netresearchgate.net
Activation Parameters (Enthalpy, Entropy)
The temperature dependence of the reaction rate constant allows for the determination of the activation parameters: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters provide deeper mechanistic insights into the transition state of the rate-determining step. wikipedia.org
A negative entropy of activation (ΔS‡ < 0) is often indicative of an associative mechanism, where the transition state is more ordered than the reactants, typically due to the formation of a complex between the catalyst and substrate(s). wikipedia.orgresearchgate.net Conversely, a positive entropy of activation (ΔS‡ > 0) suggests a dissociative mechanism, where the transition state is less ordered, often involving the dissociation of a ligand.
The following table presents activation parameters for the substitution reactions of a palladium(II) complex, [Pd(dien)Cl]⁺, with different thiol-containing biomolecules, which serve as models for understanding ligand substitution processes in palladium(II) chemistry.
| Nucleophile | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |
| L-Cysteine | 35.6 ± 1.2 | -78 ± 4 |
| Glutathione | 37.3 ± 1.9 | -81 ± 6 |
Data sourced from a study on the kinetics of complex formation reactions between [Pd(dien)Cl]⁺ and thiols. researchgate.net
These negative entropies of activation support an associative ligand substitution mechanism for these reactions. researchgate.net
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Mechanistic Pathways
Density Functional Theory (DFT) has become a powerful tool for investigating the detailed mechanistic pathways of reactions catalyzed by this compound and its derivatives. rsc.orgnih.govfrontiersin.orgacs.orgresearchgate.netacs.orgnih.govacs.orgresearchgate.net DFT calculations allow for the mapping of potential energy surfaces, the characterization of the geometries and energies of intermediates and transition states, and the evaluation of reaction barriers. This computational approach provides insights that can be difficult to obtain through experimental methods alone.
For instance, DFT studies have been extensively applied to elucidate the mechanism of the Wacker oxidation. These calculations have helped to distinguish between different proposed pathways for the nucleophilic attack of water on the palladium-coordinated ethylene (B1197577), providing support for specific stereochemical outcomes under different conditions. nih.govillinois.eduresearchgate.netlibretexts.org
In the realm of C-H activation, DFT calculations have been instrumental in understanding the preference for different mechanistic pathways, such as concerted metalation-deprotonation (CMD) versus oxidative addition. rsc.orgnih.govresearchgate.netacs.org For example, calculations have shown that for the C-H activation of 2-phenylpyridine (B120327) with mononuclear Pd(OAc)₂, an inner-shell proton-abstraction mechanism is preferred, with a calculated free-energy barrier of 24.2 kcal mol⁻¹. rsc.org
Electronic Structure Analysis of Catalytic Intermediates
A thorough understanding of the catalytic cycle in this compound-mediated reactions necessitates a detailed analysis of the electronic structure of the transient intermediates. Such analysis provides critical insights into the reactivity, stability, and selectivity observed at each mechanistic step. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating the electronic properties of these fleeting species. mdpi.commdpi.com
Theoretical investigations allow for the characterization of key electronic parameters that govern the catalytic process. These include the charge distribution on the palladium center and its coordinated ligands, the nature of metal-ligand bonding, and the energies and compositions of frontier molecular orbitals (HOMO and LUMO). Methodologies like Bader charge analysis are employed to partition electron density and assign effective atomic charges, offering a more nuanced view than formal oxidation states. researchgate.net
Throughout a typical cross-coupling catalytic cycle, the palladium center undergoes significant changes in its electronic environment. youtube.com The cycle generally involves oxidative addition, transmetalation, and reductive elimination, each with distinct electronic demands. nobelprize.orglibretexts.org
Oxidative Addition: This initial step involves the reaction of a Pd(0) species with an organic halide, leading to a Pd(II) intermediate. youtube.com This process is characterized by a formal increase in the oxidation state of palladium from 0 to +2. DFT studies reveal that this transformation involves a substantial transfer of electron density from the palladium center to the organic substrate, facilitating the cleavage of the carbon-halogen bond. The energy barrier for this step is highly sensitive to the electronic properties of both the palladium catalyst and the substrate. huji.ac.il
Transmetalation: In this stage, an organic group is transferred from another metallic reagent (like an organoboron or organotin compound) to the Pd(II) center. nobelprize.org The electronic structure of the Pd(II) intermediate influences the facility of this ligand exchange. A more electrophilic palladium center, influenced by its ligand sphere, can promote a more efficient transmetalation step.
Reductive Elimination: This is the final, product-forming step where two organic groups coupled on the Pd(II) center are eliminated to form a new carbon-carbon bond, regenerating the active Pd(0) catalyst. youtube.comyoutube.com The electronic properties of the palladium complex are crucial; the process is favored by a palladium center that can readily accept the electrons from the breaking Pd-C bonds and transition to a lower oxidation state. Computational analyses show that the HOMO-LUMO gap and the spatial orientation of the orbitals involved are critical in determining the activation barrier for this step.
To illustrate the electronic changes during a catalytic cycle, the following table presents representative data derived from DFT calculations for key intermediates in a model palladium-catalyzed cross-coupling reaction.
| Intermediate Stage | Species Example | Formal Pd Oxidation State | Calculated Bader Charge on Pd (a.u.) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Active Catalyst | Pd(PPh₃)₂ | 0 | +0.25 | -4.8 | -1.5 | 3.3 |
| Oxidative Addition TS | [Pd(PPh₃)₂(Ph)(Br)]‡ | +2 | +0.85 | -5.5 | -2.1 | 3.4 |
| Pd(II) Intermediate | Pd(PPh₃)₂(Ph)(Br) | +2 | +0.90 | -5.9 | -1.8 | 4.1 |
| Reductive Elimination TS | [Pd(PPh₃)₂(Ph)(R)]‡ | +2 | +0.80 | -5.2 | -2.0 | 3.2 |
Note: Data are illustrative and represent typical values obtained from DFT calculations for a model cross-coupling reaction. PPh₃ = Triphenylphosphine (B44618), Ph = Phenyl, Br = Bromine, R = generic organic group.
This analysis of the electronic structure provides a powerful framework for understanding reaction mechanisms at a molecular level. By correlating electronic properties with catalytic performance, it is possible to rationally design more efficient and selective catalysts based on this compound precursors for a wide range of organic transformations. mdpi.com
Electrochemical Science and Engineering of Palladium Ii Chloride
Electrochemical Behavior in Diverse Media
The electrochemical properties of palladium(II) chloride have been investigated in various electrolytes, with ionic liquids emerging as a promising medium due to their unique properties, such as low vapor pressure, high thermal stability, and wide electrochemical windows.
In the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM][Cl]), the electrochemical behavior of this compound has been studied using techniques such as cyclic voltammetry. researchgate.net The dissolution of PdCl2 in [EMIM][Cl] leads to the formation of the tetrachloropalladate(II) anion, [PdCl4]2-. researchgate.netresearchgate.net The redox behavior of this complex at a glassy carbon working electrode is characterized by a single reduction wave and two oxidation waves, indicating a quasi-reversible, single-step, two-electron reduction of Pd(II) to metallic palladium. researchgate.net
Studies using a Pt-Ir working electrode in the same ionic liquid also revealed complex electrochemical behavior with the appearance of two cathodic and two anodic waves in the cyclic voltammogram. researchgate.net It has been proposed that both cathodic peaks correspond to the electroreduction of [PdCl4]2- to palladium. researchgate.net The separation of these peaks is attributed to alterations in the electrode surface during the cathodic scan. researchgate.net The first cathodic peak is suggested to represent the reduction of the palladium complex on the initial electrode surface, while the second is associated with the reduction on the freshly deposited palladium. researchgate.net
The electrochemical reduction of palladium halide complexes, including [PdCl4]2-, has also been investigated in other ionic liquids like 1-n-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (BMPTFSI), where an irreversible electrode reaction between Pd(II) and Pd(0) was observed. researchgate.net
Cyclic voltammetry (CV) is a key technique for investigating the electrochemical behavior of this compound. In 1-ethyl-3-methylimidazolium chloride ([EMIM][Cl]), CV studies on a glassy carbon electrode have shown a prominent reduction wave for the conversion of Pd(II) to Pd at approximately -0.61V (vs. Pd) and two oxidation waves at -0.26V and 0.31V. researchgate.net A nucleation loop is also observed at around -0.53V, which is characteristic of a deposition process requiring an overpotential. researchgate.net
At a Pt-Ir electrode in [EMIM][Cl], cyclic voltammetry reveals two distinct cathodic peaks. researchgate.net These are not attributed to different palladium species but rather to the change in the electrode surface as palladium deposition commences. programmaster.org The first peak is under mixed kinetic and mass transfer control, while the second is primarily controlled by mass transfer. researchgate.net The CV also shows two anodic waves upon the reverse scan. researchgate.net
The effect of scan rate on the cyclic voltammograms has been used to determine the nature of the electrochemical process. For the reduction of Pd(II) in [EMIM][Cl], the cathodic peak current has been found to be proportional to the square root of the scan rate, which is indicative of a diffusion-controlled process. researchgate.net
The diffusion coefficient (D) of the electroactive palladium species, typically [PdCl4]2-, in ionic liquids is a crucial parameter influencing the rate of electrodeposition. In 1-butyl-3-methylimidazolium chloride (bmimCl), the diffusion coefficient of Pd(II) has been determined to be in the order of 10⁻⁷ cm²/s, with an activation energy of 63 kJ/mol deduced from cyclic voltammograms at various temperatures. researchgate.net Similar values, around 10⁻⁷ cm²/s at 25°C, have been reported for [PdCl4]2- in other ionic liquids, which is slightly smaller than that of the corresponding bromide complex, [PdBr4]2-. researchgate.net
In a deep eutectic solvent composed of choline (B1196258) chloride and ethylene (B1197577) glycol, the diffusion coefficient for Pd(II) ions was determined to be (2.77 ± 0.19) x 10⁻⁷ cm²/s. researchgate.net The determination of the diffusion coefficient is often carried out using chronoamperometry and the Cottrell equation, or from cyclic voltammetry data. researchgate.netresearchgate.net The relatively low diffusion coefficients in ionic liquids compared to aqueous solutions are a consequence of the higher viscosity of these media.
Table 1: Diffusion Coefficients of Palladium(II) Species in Various Media
| Medium | Palladium Species | Temperature | Diffusion Coefficient (cm²/s) | Source(s) |
|---|---|---|---|---|
| 1-butyl-3-methylimidazolium chloride (bmimCl) | Pd(II) | 343-373 K | ~10⁻⁷ | researchgate.net |
| 1-n-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (BMPTFSI) | [PdCl4]²⁻ | 25 °C | ~10⁻⁷ | researchgate.net |
| Choline chloride-ethylene glycol (deep eutectic solvent) | Pd(II) | 298 K | (2.77 ± 0.19) x 10⁻⁷ | researchgate.net |
| 1 M NH4Cl (aqueous) | PdCl₂ | 25 °C | 5.12 x 10⁻⁵ | srce.hr |
Electrodeposition of Palladium
The electrodeposition of palladium from this compound solutions is a widely used method for producing palladium coatings and nanoparticles for various applications. Understanding the nucleation and growth mechanisms, as well as the influence of the electrode material, is crucial for controlling the morphology and properties of the deposited palladium.
The electrodeposition of palladium typically proceeds via a nucleation and growth mechanism. Chronoamperometry is a primary technique used to study these initial stages of deposition. The shape of the current-time transients can distinguish between instantaneous and progressive nucleation.
In aqueous solutions of palladium chloride, the electrodeposition of palladium on stainless steel substrates has been found to follow a parabolic law, which is indicative of instantaneous nucleation followed by three-dimensional (3D) growth. acs.orgacs.org Similarly, studies on glassy carbon electrodes in deep eutectic solvents have shown that palladium electrodeposition occurs through a 3D nucleation and diffusion-controlled growth process. researchgate.netnih.gov Depending on the specific deep eutectic solvent, the nucleation can be either progressive or instantaneous. researchgate.net
In the ionic liquid 1-ethyl-3-methylimidazolium chloride, the nucleation of palladium on a Pt-Ir electrode under quiescent conditions was determined to be a 3D, instantaneous process. researchgate.net When a rotating disc electrode was used, it was found to promote instantaneous nucleation. researchgate.net However, on a glassy carbon electrode in the same ionic liquid, a 2D-instantaneous nucleation mechanism has been proposed, with subsequent aggregative growth of palladium nanoclusters. researchgate.net
The nature of the electrode material plays a significant role in the electrodeposition of palladium, influencing the nucleation density, morphology, and properties of the resulting deposit. acs.org
Glassy Carbon: Glassy carbon is a common substrate for studying palladium electrodeposition due to its wide potential window and chemical inertness. researchgate.net On glassy carbon electrodes, the electrodeposition of palladium from deep eutectic solvents has been shown to result in homogeneously dispersed nanoparticles. researchgate.net The nucleation mechanism on glassy carbon can be either instantaneous or progressive, depending on the specific electrolyte system. researchgate.net For instance, in a choline chloride-urea deep eutectic solvent, palladium deposition on glassy carbon follows a multiple 3D nucleation and diffusion-controlled growth model. nih.gov
Pt-Ir: Platinum-Iridium alloys are also utilized as electrode materials for palladium deposition. researchgate.net Studies have shown that the electrodeposition of palladium on Pt-Ir electrodes in ionic liquids follows a 3D instantaneous nucleation mechanism. researchgate.net Pt-Ir electrodes are known for their electrochemical stability and are often used in applications requiring robust electrode materials. frontiersin.orgwpiinc.com
Reticulated Vitreous Carbon (RVC): Reticulated vitreous carbon is a porous, three-dimensional electrode material with a high surface area-to-volume ratio. soton.ac.uk This structure is advantageous for applications such as metal ion removal and electrosynthesis. The high surface area of RVC can enhance the efficiency of electrochemical processes by overcoming mass transport limitations. mostwiedzy.pl While specific detailed studies on the nucleation and growth of palladium on RVC from this compound were not the primary focus of the reviewed literature, the properties of RVC make it a suitable substrate for efficient palladium deposition. The surface chemistry of carbon-based materials, in general, can be modified to tailor the properties of the supported metal nanoparticles. nih.gov
The choice of electrode material can significantly impact the kinetics of electrodeposition and the morphology of the palladium deposit. For example, the nucleation density of palladium electrodeposits has been observed to be a function of the substrate material. acs.orgacs.org
Electrochemical Recovery and Recycling of Palladium
The escalating demand for palladium in various industrial applications, coupled with its limited natural abundance, has underscored the critical need for efficient recovery and recycling technologies. Electrochemical methods offer a promising avenue for reclaiming palladium from industrial waste streams, particularly from spent electroplating solutions. These techniques are valued for their potential for high efficiency and the ability to recover palladium in its valuable metallic form.
Recovery from Diluted Electroplating Wastewaters
Electrochemical recovery, also known as electrowinning, is a prominent method for retrieving palladium from spent electroplating baths containing palladium salts like this compound. researchgate.net The process involves applying an electric current to the wastewater, which causes the dissolved palladium ions to migrate and deposit onto a cathode. researchgate.net This method is capable of recovering high-purity palladium, even from solutions with low concentrations of the metal. researchgate.net
Research has demonstrated the feasibility of achieving high recovery rates from diluted solutions. For instance, an electrochemical reactor has been successfully used to recover over 90% of palladium from dilute electroplating wastewaters. researchgate.net The effectiveness of electrochemical recovery is influenced by several factors, including the concentration of palladium ions, the presence of other metallic impurities, the applied electrical current, and the composition of the electrolyte. researchgate.net To enhance efficiency, particularly in dilute solutions where recovery can be energy-intensive, strategies such as using high-surface-area cathodes are employed to maximize the deposition of palladium. nih.gov
Different electrochemical reactor designs have been compared to optimize palladium recovery. Studies have shown that factors such as the reactor's geometry and the hydrodynamics of the solution play a significant role in the efficiency of the process. For example, in a comparison between a parallel plate reactor and a rotating cylinder electrode reactor, the latter demonstrated higher current efficiency and lower energy consumption for palladium recovery. nih.gov
| Parameter | Rotating Cylinder Electrode Reactor | Parallel Plate Electrode Reactor (FM01-LC) |
| Palladium Recovery | 97% | 99% |
| Time for Recovery | 120 min | 30 min (with 3D electrode) |
| Cumulative Current Efficiency | 62% | 35% |
| Volumetric Energy Consumption | 0.56 kW h m⁻³ | 2.1 kW h m⁻³ |
This table presents a comparison of performance metrics for two different electrochemical reactor types used in palladium recovery, based on a research study. nih.gov
Application of Electrogenerative Systems
Electrogenerative systems represent an innovative approach to electrochemical recovery. These systems operate on the principle of a galvanic cell, where the recovery of the target metal is coupled with the generation of electrical energy. An electrogenerative process utilizing a batch reactor has been effectively applied for the recovery of palladium from dilute this compound electroplating wastewater. researchgate.net
In such a system, the choice of electrode material is crucial for performance. A study comparing different cathode materials found that a three-dimensional reticulated vitreous carbon (RVC) cathode resulted in less polarization for the reactor compared to porous graphite (B72142) or two-dimensional stainless steel. researchgate.net Mass transport studies further confirmed RVC as the most suitable cathode material for this specific electrogenerative system, contributing to its satisfactory performance in recovering palladium from industrial wastewater. researchgate.netacs.org
Adsorption-Electrochemical Hybrid Approaches
To address the challenges of recovering palladium from solutions with very low concentrations, hybrid methods that combine adsorption with electrochemical processes are being explored. These approaches typically involve a pre-concentration step using an adsorbent material, followed by an electrochemical step to recover the palladium in its metallic form.
One such proposed hybrid system is an extraction chromatography-electrodeposition (EC-ED) process. This method first utilizes an adsorbent to selectively separate palladium ions from a complex waste solution, such as high-level liquid waste. researchgate.net The palladium is then eluted from the adsorbent, creating a more concentrated solution from which it can be efficiently recovered as a high-purity metal using electrodeposition. researchgate.net
Another manifestation of this hybrid approach involves the use of carbon-based materials that facilitate both adsorption and electrochemical reduction. In these systems, palladium ions first adsorb onto the surface of carbon nanoparticles. Subsequently, an applied potential reduces the adsorbed ions to metallic palladium. This in-situ synthesis of palladium-modified carbon nanoparticles has been demonstrated as a viable technique for recovering palladium from solutions containing low concentrations of this compound. acs.org This method not only recovers the palladium but also simultaneously creates a valuable catalytic material. acs.org Research has shown that this nanoparticle-mediated method can significantly increase the recovery of palladium compared to direct electrodeposition alone, with one study reporting an increase from approximately 65% to 85% recovery over a 26-hour period. acs.org
Electrocatalysis
This compound is a crucial precursor in the synthesis of palladium-based electrocatalysts, which are of significant interest in various renewable energy technologies. These catalysts play a vital role in facilitating electrochemical reactions that are central to hydrogen production and fuel cell operation.
Development of Electrocatalysts for Hydrogen Evolution Reaction (HER)
The electrochemical hydrogen evolution reaction (HER) is a cornerstone of sustainable hydrogen production. Efficient and robust electrocatalysts are required to minimize the energy input needed for this reaction. While platinum is the benchmark catalyst for HER, its high cost and scarcity have driven research towards more abundant and cost-effective alternatives. mdpi.comacs.org Palladium has emerged as a promising substitute due to its favorable electronic properties and catalytic activity. mdpi.com
Palladium-based electrocatalysts, often synthesized from this compound, are developed in various forms, including nanoparticles, alloys, and bimetallic structures. mdpi.com For instance, palladium-carbon catalysts fabricated from recovered this compound solutions have been shown to be effective for the hydrogen evolution reaction under acidic conditions. acs.org Furthermore, the development of bimetallic palladium-platinum nanodendrites has demonstrated higher HER activity compared to conventional palladium or platinum catalysts, highlighting the importance of morphology and composition in catalyst design. eeer.org
| Electrocatalyst | Overpotential at 10 mA cm⁻² (mV) |
| Pd-Pt-200CTAC NDs | ~25 |
| Commercial Pt/C | ~30 |
| Commercial Pd/C | ~75 |
This table compares the electrocatalytic activity for the Hydrogen Evolution Reaction (HER) of bimetallic Pd-Pt nanodendrites (NDs) with commercial Platinum on carbon (Pt/C) and Palladium on carbon (Pd/C) catalysts, based on a research study. eeer.org
Role in Fuel Cell Research
Palladium is a key component in fuel cells, devices that convert chemical energy directly into electricity. Palladium-based catalysts, often prepared from this compound, are particularly important for the reactions occurring at both the anode and the cathode in certain types of fuel cells, such as proton exchange membrane fuel cells (PEMFCs).
In fuel cell applications, palladium nanoparticles are widely used, either as "palladium black" or supported on carbon materials. These catalysts have shown significant activity for the oxidation of fuels like formic acid and ethanol, as well as for the oxygen reduction reaction (ORR) at the cathode. The structure and morphology of the palladium material have a substantial impact on its catalytic performance. For example, palladium nanocrystals with specific facets have demonstrated enhanced activity and stability in fuel cell reactions compared to commercially available palladium catalysts. Research continues to focus on developing more active and durable palladium-based electrocatalysts to reduce the reliance on more expensive platinum catalysts in fuel cell technology.
Applications in Advanced Materials Science
Precursor in Nanomaterial Synthesis
The use of palladium(II) chloride as a starting material is fundamental to the production of sophisticated nanomaterials. It serves as a reliable source of palladium for creating nanoparticles and for doping other materials to impart novel functionalities.
This compound is a common precursor for the synthesis of palladium nanoparticles (PdNPs). wikipedia.orgatamanchemicals.com The typical synthesis route involves the reduction of a palladium salt, often a halide like PdCl₂, in a solution. acs.org This reduction can be achieved through various chemical methods, including the use of reducing agents like sodium borohydride (B1222165), citrate, or hydrogen. acs.orgmdpi.com The synthesis process can be influenced by several factors, such as the concentration of the palladium precursor, the choice of reducing and stabilizing agents, temperature, and pH, all of which affect the size, shape, and stability of the resulting nanoparticles. mdpi.comfrontiersin.org
For instance, spherical PdNPs with an average size of 7.5 nm have been synthesized from PdCl₂ using the polyol method, where ethylene (B1197577) glycol acts as the reducing agent in the presence of polyvinylpyrrolidone (B124986) (PVP) as a stabilizer. upb.ro The morphology of the nanoparticles can also be controlled; for example, the use of a mixture of surfactants can lead to the formation of polyhedral nanoparticles. upb.ro Biosynthesis routes have also been explored, where biological materials such as cyanobacterial biomass are used to promote the precipitation of Pd(0) from aqueous this compound, forming crystalline spherical and elongated nanoparticles of up to 30 nm. uq.edu.aunih.gov
The concentration of the PdCl₂ precursor can significantly influence the morphology of the resulting palladium nanostructures. For example, electrochemical deposition from a solution with a higher concentration of PdCl₂ (3 × 10⁻⁴ M) can produce palladium nanorods, while a lower concentration (10⁻⁵ M) yields palladium nanoparticles with diameters ranging from 5 to 10 nm. acs.org
This compound is utilized to create doped materials with enhanced properties. A notable example is the doping of diatom biosilica with this compound nanoparticles. mdpi.com This process involves dispersing the biosilica in a solution containing PdCl₂, followed by stirring and drying to allow the nanoparticles to adhere to the silica (B1680970) surface. mdpi.com
In a specific study, diatom biosilica was doped with PdCl₂ nanoparticles to create a highly efficient photocatalyst for the degradation of methyl orange under UV light. mdpi.comnih.gov The resulting material consisted of irregularly shaped this compound nanoparticles, with diameters ranging from 2 to 3 nm, which were well-dispersed and tightly adhered to the biosilica surface in the form of single-layer clusters. mdpi.com This catalyst demonstrated a degradation efficiency of 98–99.8% for methyl orange. mdpi.com The high efficiency is attributed to the small size and good dispersion of the nanoparticles on the biosilica surface. mdpi.com
Table 1: Characteristics of this compound Doped Diatom Biosilica
| Property | Value |
| Nanoparticle Material | This compound |
| Substrate | Diatom Biosilica |
| Nanoparticle Size | 2–3 nm |
| Nanoparticle Shape | Irregular |
| Application | Photocatalyst for Methyl Orange Degradation |
| Degradation Efficiency | 98–99.8% |
Semiconductor and Polymer Applications
This compound plays a crucial role in the synthesis and modification of polymers, particularly those with semiconducting properties and complex organic-inorganic hybrid structures.
Palladium complexes, often derived from this compound, are instrumental in catalyzing polymerization reactions to form semiconducting polymers. rsc.orgyoutube.com For instance, palladium catalysts are used in the Heck coupling reaction for the synthesis of poly(p-phenylenevinylene) (PPV) derivatives, which are a significant class of conjugated polymers with applications in electronic devices. rsc.orgmit.edubangor.ac.ukecust.edu.cnrsc.org The synthesis of these polymers often involves the reaction of monomers in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride. mit.edu
The properties of the resulting polymers, including their molecular weight and polydispersity, can be influenced by the reaction conditions and the specific palladium catalyst used. mit.eduecust.edu.cn Research has shown that confining the palladium-catalyzed polymerization within nanoreactors, such as mesoporous silica, can lead to PPV with a narrower molecular weight distribution. ecust.edu.cn
This compound is used to functionalize organically modified silicates (ORMOSILs), which are organic-inorganic hybrid networks. mdpi.comnih.govresearchgate.net The functionalization is achieved through the reaction of PdCl₂ with the ORMOSIL precursors, such as trimethoxysilane. mdpi.comnih.gov This interaction leads to the formation of a palladium-silicon linkage, which incorporates palladium within the nanostructured network of the ORMOSIL. mdpi.comnih.govresearchgate.net The successful linkage of palladium is often indicated by a color change of the ORMOSIL from transparent to black. mdpi.comnih.gov
The amount and distribution of palladium within the ORMOSIL network can be controlled by the reaction dynamics between palladium chloride and the silane (B1218182) precursors. mdpi.comnih.gov This functionalization can significantly alter the electrochemical properties of the material, making it suitable for applications such as electrocatalytic biosensors. nih.govbhu.ac.in Palladium has also been incorporated into other organic-inorganic hybrid materials, where it plays a role in the formation of supramolecular networks through hydrogen bonding interactions. rsc.orgrsc.orgresearchgate.netnih.gov
Activation of Surfaces for Metal Deposition (e.g., Copper Surfaces for Electroless Nickel Deposition)
This compound is widely used in surface activation processes, a critical step in electroless plating. This process involves depositing a catalytic layer onto a non-conductive or less reactive surface to initiate the deposition of a metal layer, such as nickel.
The conventional method for activating copper surfaces for electroless nickel deposition involves an activation step using a solution containing palladium ions, typically from this compound. google.comgoogle.comjustia.com This process creates palladium nuclei on the copper surface, which act as catalytic sites for the subsequent electroless deposition of nickel. google.comseu.edu.cn The activation process is a redox reaction where copper is oxidized, and palladium ions are reduced to metallic palladium. google.com
The effectiveness of the activation, and consequently the quality of the deposited nickel layer, depends on several factors, including the concentration of palladium chloride in the activation bath, immersion time, and temperature. scribd.comnmfrc.org Research has shown that for electroless nickel deposition, the palladium concentration and immersion time are the most significant factors influencing the amount of nickel deposited. nmfrc.org While this palladium-based activation is a well-established and effective method, the high cost of palladium has driven research into palladium-free alternatives. lanl.govresearchgate.netnih.gov
Environmental Chemistry and Engineering Applications
Wastewater Treatment and Remediation
The application of palladium-based technologies is significant in the detoxification of industrial and municipal wastewater, targeting persistent organic pollutants and enabling the recovery of precious metals.
Catalytic hydrodechlorination (HDC) using palladium is a highly effective and promising technique for environmental remediation. mdpi.comnih.gov This process involves cleaving the carbon-chlorine (C-Cl) bond in chlorinated organic compounds and replacing the chlorine atom with a hydrogen atom, thereby reducing the toxicity of pollutants like chlorophenols and chlorobenzenes. nih.gov Palladium-based catalysts are particularly favored for this reaction due to their exceptional catalytic activity and unique ability to absorb hydrogen. wikipedia.orgmdpi.com
Chlorinated ethenes, such as tetrachloroethene (PCE) and trichloroethene (TCE), are among the most common organic water pollutants and can be effectively degraded using palladium catalysts. nih.govnih.gov The process typically uses a hydrogen source, such as hydrogen gas (H₂) or formic acid (HCOOH), to facilitate the reductive dechlorination on the palladium catalyst's surface. mdpi.comwikipedia.org Bimetallic nanoparticles, particularly palladium deposited on iron (Pd/Fe), have demonstrated enhanced efficiency in the dechlorination of ethenes compared to iron alone, due to the high catalytic activity of palladium. nih.gov This method is advantageous as it can lead to the complete dechlorination of hazardous compounds into non-toxic products like ethene. nih.gov While highly effective, a significant challenge for this technology is the potential for catalyst deactivation or poisoning, particularly by sulfur compounds present in the water. idc-online.com
The recovery of palladium from aqueous solutions, such as industrial wastewater, is crucial due to its economic value and the need to prevent its release into the environment. Adsorption is a widely used method for this purpose because of its high efficiency, low cost, and ease of operation. researchgate.net In acidic solutions containing chloride ions, palladium exists as complex ions, such as [PdCl₄]²⁻, which can be adsorbed onto various materials. researchgate.netacs.org
A variety of adsorbent materials have been developed and studied for their efficacy in recovering palladium(II) ions from water.
Activated Carbon (AC): AC is a widely used adsorbent due to its large surface area and porous structure. mdpi.com It can effectively adsorb palladium(II) chloride complex ions from acidic solutions. acs.org The process can involve chemisorption, where the palladium complex reacts with functional groups on the AC surface, potentially forming palladium dichloro-oxide or PdCl₂ on the surface. researchgate.netacs.org Studies have shown that AC derived from various sources, including cherry seeds, is suitable for palladium recovery from diluted aqueous solutions. mdpi.com
Layered Double Hydroxides (LDHs): LDHs are anionic clays (B1170129) that possess a high anion-exchange capacity, making them effective for adsorbing anionic palladium complexes. core.ac.ukimmt.res.in Materials like Mg₃Al-LDH have been shown to be efficient adsorbents for Pd(II) ions. core.ac.uk Their performance can be significantly enhanced by functionalization with ionic liquids, which can increase the maximum adsorption capacity by approximately 50%. core.ac.uk
Chitosan (B1678972) Hybrids: Chitosan, a biopolymer derived from chitin, is a promising low-cost and biodegradable adsorbent. rsc.orgresearchgate.net While effective, its stability in acidic conditions can be low. rsc.org To overcome this, various chitosan derivatives and hybrids have been synthesized. Functionalizing chitosan with groups like 1,10-phenanthroline (B135089) or creating hybrids with materials like Mg₃Al-LDH and ionic liquids can significantly improve adsorption capacity and mechanical strength. rsc.orgnih.gov For instance, a chitosan/Mg₃Al/IL hybrid material exhibited a high adsorption capacity of 98 mg/g for palladium ions. nih.gov
The effectiveness of an adsorbent is quantified by its sorption capacity and the nature of the adsorption process is understood through thermodynamic studies. The Langmuir and Freundlich isotherm models are commonly used to describe the equilibrium of adsorption. acs.orgpandawainstitute.com
For activated carbon, sorption capacities have been observed to increase with temperature, reaching values as high as 67 mg/g at 323 K. researchgate.netacs.org Thermodynamic analysis of palladium(II) adsorption on activated carbon indicated an enthalpy value of -6.7 kJ·mol⁻¹ and an entropy value of -23 J·mol⁻¹·K⁻¹, suggesting a chemisorption process. researchgate.netacs.org
Chitosan-based adsorbents have demonstrated particularly high maximum adsorption capacities. For example, a glutaraldehyde (B144438) cross-linked chitosan grafted with 8-hydroxyquinoline-2-carbaldehyde (Ch-GA-HQC) showed a maximum adsorption capacity of 340.3 mg/g for Pd(II). rsc.org Another study using chitosan from seafood waste reported a maximum adsorption capacity of 0.70 mmol g⁻¹ (approximately 74.5 mg/g), with the process fitting the Langmuir isotherm model well. researchgate.netpandawainstitute.com
Studies on Layered Double Hydroxides functionalized with ionic liquids found that the adsorption process is quick, reaching equilibrium within 60 minutes, and is best described by a pseudo-second-order kinetic model. core.ac.uk Thermodynamic investigations into the adsorption of Pd(II) ions often reveal that the process can be spontaneous and endothermic or exothermic depending on the specific adsorbent material and conditions. researchgate.netd-nb.info An increase in temperature typically enhances the kinetic energy of the palladium ions, leading to more frequent collisions with the adsorbent's active sites and thus an increased adsorption capacity. nih.gov
Below are interactive tables summarizing the sorption capacities of different materials.
Sorption Capacities of Various Adsorbents for Palladium(II)
| Adsorbent Material | Maximum Sorption Capacity (mg/g) | Reference |
|---|---|---|
| Activated Carbon | 67 | researchgate.netacs.org |
| Ch-PDC (Chitosan Hybrid) | 262.6 | rsc.org |
| Ch-BPDC (Chitosan Hybrid) | 154.7 | rsc.org |
| Ch-GA-HQC (Chitosan Hybrid) | 340.3 | rsc.org |
| Chitosan (from seafood waste) | ~74.5 (0.70 mmol/g) | researchgate.netpandawainstitute.com |
| Chitosan/Mg3Al/IL Hybrid | 98 | nih.gov |
Thermodynamic Parameters for Palladium(II) Adsorption
| Adsorbent Material | Enthalpy (ΔH°) (kJ/mol) | Entropy (ΔS°) (J/mol·K) | Process Nature | Reference |
|---|---|---|---|---|
| Activated Carbon | -6.7 | -23 | Exothermic, Chemisorption suggested | researchgate.netacs.org |
| Mg3Al-LDH | - | - | Activation energy of 2.97 kJ/mol suggests physisorption | researchgate.net |
Adsorption of Palladium(II) Complex Ions from Aqueous Solutions
Hydrogen Production and Storage Research
Palladium and its compounds, including those derived from this compound, are pivotal in research focused on hydrogen production and storage, key components of a potential hydrogen economy. mdpi.comtechexplorist.comadvent-rm.com Palladium's unique ability to absorb large volumes of hydrogen and its catalytic activity make it a subject of intensive study. advent-rm.comresearchgate.net
In hydrogen production, palladium-based materials are investigated as efficient catalysts for the hydrogen evolution reaction (HER), a critical process in generating green hydrogen from water electrolysis. techexplorist.commdpi.com While platinum is the benchmark catalyst for HER, its high cost and scarcity are significant drawbacks. techexplorist.comtechnologynetworks.com Researchers have developed palladium-based nanosheets, such as bis(diimino)palladium coordination nanosheets (PdDI), which exhibit performance comparable to platinum for HER. techexplorist.comtechnologynetworks.com These nanosheets, synthesized using a gas-liquid interfacial method and electrochemical oxidation, showed a low overpotential and high exchange current density, making them highly efficient. techexplorist.com Furthermore, they demonstrated excellent long-term stability in acidic conditions. techexplorist.comtechnologynetworks.com this compound has been used directly as a catalyst for generating hydrogen from chemical hydrides. For example, it catalyzes the methanolysis of hydrazine (B178648) borane (B79455) (HB), a compound with a high hydrogen storage capacity, to release hydrogen. usm.my
For hydrogen storage, palladium's ability to readily absorb hydrogen to form palladium hydride (PdHx) is a key property. advent-rm.com Research into palladium nanoparticles has shown they offer advantages over bulk palladium, such as faster hydrogen absorption and desorption kinetics and altered thermodynamic properties. acs.orgnlab.pl The size of the nanoparticles significantly influences their hydrogen storage characteristics. nlab.pl For instance, the hydrogen desorption temperature can be lowered by approximately 100-160 K in nanoparticles compared to bulk palladium. acs.orgosti.gov Palladium hollow nanoparticles have also been explored as a potential hydrogen storage material, with simulations showing they can store hydrogen within their cavities under high pressure. acs.org
The table below details research findings on palladium-based materials in hydrogen production and storage.
| Application | Material | Key Research Finding | Source |
| Hydrogen Production | Bis(diimino)palladium (PdDI) nanosheets | HER performance nearly matching platinum, with an overpotential of 34 mV and exchange current density of 2.1 mA/cm². Stable for over 12 hours in acidic conditions. | techexplorist.com |
| Hydrogen Production | This compound | Acts as a catalyst for the methanolysis of hydrazine borane to produce hydrogen. | usm.my |
| Hydrogen Production | Palladium nanoparticles on fused graphene-like material (PdFGLM) | Achieved a hydrogen generation rate of 0.0392 mL min⁻¹ mgcat⁻¹ from NaBH₄ at pH 6. The catalyst was stable over five trials. | mdpi.com |
| Hydrogen Storage | Palladium hollow nanoparticles (11 nm diameter) | Exhibited a maximum hydrogen storage of 0.36 wt% at 298 K and 24 bar. | acs.org |
| Hydrogen Storage | Spark generated palladium nanoparticles (~4 nm) | Lowered the critical temperature of hydride formation by ~100 K and the hydrogen thermal desorption temperature by ~160 K compared to bulk Pd. | osti.govresearchgate.net |
| Hydrogen Storage | Palladium nanoparticles (various sizes) | Thermodynamics of hydrogen storage are size-dependent; smaller particles show broader α-phase regions and narrowing hysteresis. | nlab.pl |
Furthermore, palladium is used in membranes for hydrogen purification, which is essential for applications like fuel cells. mdpi.com These membranes selectively allow hydrogen to pass through while blocking other gases. advent-rm.com Research is ongoing to develop more robust and cost-effective palladium alloys, such as palladium-silver (Pd-Ag) and palladium-copper (Pd-Cu), to overcome issues like hydrogen embrittlement. mdpi.comadvent-rm.com
Biological and Medicinal Applications of Palladium Ii Complexes
Anticancer Activity Studies
The anticancer potential of palladium(II) complexes has been a primary focus of research, with numerous studies investigating their efficacy against various cancer cell lines. These compounds are explored as alternatives to platinum-based drugs, which are widely used in chemotherapy. researchgate.net
Palladium(II) complexes have demonstrated significant cytotoxic effects against a range of human cancer cell lines in laboratory settings. For instance, mixed-ligand palladium(II) chloride complexes containing nucleobases such as adenine, cytosine, and guanine (B1146940) have been tested for their in vitro cytotoxicity. nih.gov One such complex, cis-[PdCl2(Ad)(Gua)], exhibited notable activity against human promyelocytic leukemia (HL60) and human histiocytic leukemia (U937) cell lines, with IC50 values of 11.29 ± 2.91 μM and 8.31 ± 1.44 μM, respectively. nih.govnih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
In another study, six novel square-planar Pd(II) complexes with thiazine (B8601807) and thiazoline (B8809763) ligands were synthesized and evaluated for their potential as anticancer agents. scienceopen.com Four of these complexes showed moderate cytotoxic effects on epithelial cervix carcinoma (HeLa), promyelocytic leukemia (HL-60), and histiocytic lymphoma (U-937) cell lines. scienceopen.com Furthermore, a series of palladium(II) complexes with N-heteroaromatic hydrazone ligands also displayed strong, dose-dependent cytotoxic effects against the DU-145 prostate cancer cell line. researchgate.net Research indicated that these complexes could induce apoptosis, or programmed cell death, in cancer cells through the mitochondrial pathway. researchgate.net
| Palladium(II) Complex | Cancer Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| cis-[PdCl2(Ad)(Gua)] | HL60 (Human promyelocytic leukemia) | 11.29 ± 2.91 | nih.govnih.gov |
| cis-[PdCl2(Ad)(Gua)] | U937 (Human histiocytic leukemia) | 8.31 ± 1.44 | nih.govnih.gov |
| Pd(II) complexes with thiazine/thiazoline ligands | HeLa (Epithelial cervix carcinoma) | Moderate cytotoxicity | scienceopen.com |
| Pd(II) complexes with thiazine/thiazoline ligands | HL-60 (Promyelocytic leukemia) | Moderate cytotoxicity | scienceopen.com |
| Pd(II) complexes with thiazine/thiazoline ligands | U-937 (Histiocytic lymphoma) | Moderate cytotoxicity | scienceopen.com |
| Pd(II) complexes with N-heteroaromatic hydrazone ligands | DU-145 (Prostate cancer) | Strong, dose-dependent cytotoxicity | researchgate.net |
A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing damage to healthy cells. Several studies have investigated the selectivity of palladium(II) complexes. For example, novel palladium(II) compounds showed significant activity against human cervical (HeLa) and breast (MDA-MB-231) cancer cell lines, while having a minor effect on normal fibroblasts (MRC-5). researchgate.net
In another study, two palladium complexes, trans-[PdCl2(4ClL)2] and trans-[PdCl2(5ClL)2], demonstrated enhanced selectivity with reduced toxicity to normal fibroblasts, exhibiting IC50 values of 11.29 ± 6.65 µM and 14.98 ± 5.59 µM, respectively. nih.gov This suggests a favorable therapeutic window for these compounds. The selectivity index (SI), often calculated as the ratio of the IC50 value for normal cells to that for cancer cells, is a key parameter in evaluating the potential of a new anticancer drug. A higher SI value indicates greater selectivity for cancer cells.
Leishmanicidal Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority. Palladium(II) complexes have emerged as promising candidates. ingentaconnect.com
Research has shown that the coordination of ligands to palladium can enhance their leishmanicidal activity. ingentaconnect.com Three new palladium(II) complexes derived from imine ligands were tested against both promastigote and amastigote forms of Leishmania (Leishmania) amazonensis. All the complexes exhibited leishmanicidal activity, with some showing an improved selectivity index (SI > 1) and less damage to mammalian cells compared to the reference drug pentamidine. ingentaconnect.com
Furthermore, palladium polypyridyl complexes have also been investigated for their activity against Leishmania (L.) mexicana. These complexes were found to induce a significant leishmanistatic effect on the promastigotes of the parasite at a concentration of 10 µmol L-1 over 48 hours. core.ac.uk
Investigation of Other Biological Activities
Beyond their anticancer and leishmanicidal properties, palladium(II) complexes have been explored for a variety of other biological activities, including antioxidant, antiviral, antibacterial, and antifungal effects.
Some palladium(II) complexes have demonstrated the ability to act as antioxidants, which can neutralize harmful free radicals in the body. Mixed-ligand this compound complexes bearing nucleobases showed significant antioxidant activity when tested against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govnih.gov Similarly, five palladium(II) complexes of substituted salicylaldehydes were found to scavenge DPPH and 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radicals, as well as reduce hydrogen peroxide. A nano-complex of palladium(II) with 1-(2-aminoethyl) piperazine (B1678402) also exhibited powerful antioxidant activity.
In the realm of antiviral research, palladium(II) complexes have shown activity against certain viruses. For instance, newly synthesized binary and ternary complexes of Pd(II) with the antiherpetic drug penciclovir (B1679225) were markedly active against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) strains. Another study on a palladium(II) coordination complex with acyclovir (B1169) also reported potent inhibitory activity against HSV-1. nih.gov
The rise of multidrug-resistant bacteria has spurred the search for new antimicrobial agents. Palladium(II) complexes have shown promise in this area. Terpene-derived chiral palladium complexes were found to be active against the Gram-positive bacterium Staphylococcus aureus. In another study, palladium(II) complexes of substituted salicylaldehydes were active against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Xanthomonas campestris). The antimicrobial activity of these complexes is often greater than that of the free ligands, suggesting that the palladium center plays a key role in their biological action.
These complexes have also demonstrated antifungal properties. The same terpene-derived palladium complexes that were active against S. aureus were also found to be highly active against the fungi Candida albicans and Cryptococcus neoformans. This broad spectrum of activity highlights the potential of palladium(II) complexes as versatile antimicrobial agents.
| Palladium(II) Complex Type | Microorganism | Activity | Reference |
|---|---|---|---|
| Terpene-derived chiral complexes | Staphylococcus aureus (Gram-positive bacterium) | Active | |
| Complexes of substituted salicylaldehydes | Staphylococcus aureus (Gram-positive bacterium) | Active | |
| Complexes of substituted salicylaldehydes | Bacillus subtilis (Gram-positive bacterium) | Active | |
| Complexes of substituted salicylaldehydes | Escherichia coli (Gram-negative bacterium) | Active | |
| Complexes of substituted salicylaldehydes | Xanthomonas campestris (Gram-negative bacterium) | Active | |
| Terpene-derived chiral complexes | Candida albicans (Fungus) | Highly active | |
| Terpene-derived chiral complexes | Cryptococcus neoformans (Fungus) | Highly active |
DNA Binding Studies
The interaction between palladium(II) complexes and DNA is a cornerstone of their potential as therapeutic agents. The mechanism and strength of this binding are critical determinants of their biological activity. Research has revealed that these complexes can interact with the DNA double helix through several distinct modes, including covalent binding, groove binding, and intercalation. The specific mode of interaction is largely influenced by the nature of the ligands coordinated to the palladium center. A variety of spectroscopic and biophysical techniques are employed to elucidate these interactions.
Modes of Interaction
Covalent Binding: Similar to platinum-based drugs, some palladium(II) complexes can form covalent bonds with the nitrogen atoms of DNA purine (B94841) bases, particularly the N7 position of guanine. This interaction can lead to significant conformational changes in the DNA structure, such as the formation of intrastrand crosslinks, which can disrupt DNA replication and transcription processes. A substantial hyperchromic effect observed in UV-Vis spectroscopy upon the addition of DNA to a solution of [Pd(CPYA)Cl₂] suggests a covalent bonding mechanism with nucleobases. nih.gov
Groove Binding: Palladium complexes can also bind non-covalently to the minor or major grooves of the DNA helix. This interaction is typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the complex and the DNA molecule. nih.govbendola.comproquest.com Molecular docking studies of the complex [Pd(CPYA)Cl₂] suggest an initial interaction within the minor groove. nih.gov The thermodynamic parameters for the interaction of [Pd(bpy)(pyr-Ac]NO₃ with DNA, showing that van der Waals forces and hydrogen bonding are the predominant intermolecular forces, are consistent with groove binding. nih.gov
Intercalation: Complexes containing planar aromatic ligands can insert themselves between the base pairs of the DNA double helix. This mode of binding, known as intercalation, causes a lengthening and unwinding of the DNA helix, which can be observed through techniques like viscosity measurements. nih.govresearchgate.netresearchgate.net The complex PdCl₂(LL), where LL is N,N-dimethyltrimethylenediamine, has been shown to partially intercalate into DNA, as evidenced by its ability to displace the intercalating dye methylene (B1212753) blue. nih.gov Similarly, the planar 2,2'-bipyridine (B1663995) ligand in complexes like [Pd(bpy)(proli-dtc)]NO₃ is thought to facilitate an intercalative binding mode. nih.gov
Electrostatic Interactions: Positively charged palladium(II) complexes can interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA. This is often an initial step that facilitates other, more specific binding modes like groove binding. bendola.comnih.gov
Spectroscopic and Biophysical Characterization
Several analytical techniques are used to study and quantify the binding of palladium(II) complexes to DNA:
UV-Visible Absorption Spectroscopy: This technique is used to monitor changes in the absorption spectrum of the palladium complex or DNA upon binding. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) of the absorption bands. This method is also used to calculate the intrinsic binding constant (K_b), which quantifies the affinity of the complex for DNA. nih.govbendola.comnih.govnih.gov
Fluorescence Spectroscopy: The binding can be studied by monitoring the quenching of the intrinsic fluorescence of a complex or by displacement assays using a fluorescent probe like ethidium (B1194527) bromide (EB). If the palladium complex displaces EB, which fluoresces strongly when intercalated in DNA, a decrease in fluorescence intensity is observed. The quenching mechanism, whether static or dynamic, can provide further insight into the binding mode. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of the DNA helix. Changes in the CD spectrum of DNA upon addition of a palladium complex can indicate conformational alterations, providing evidence for the binding mode. nih.gov
Viscosity Measurements: Intercalation causes the DNA helix to lengthen to accommodate the intercalator, leading to an increase in the viscosity of the DNA solution. Conversely, non-intercalative binding or binding that causes bending in the DNA helix may lead to a decrease or no significant change in viscosity. nih.gov
Thermal Denaturation (T_m) Studies: The melting temperature (T_m) is the temperature at which the DNA double helix dissociates into single strands. The stabilization of the double helix by a binding complex leads to an increase in the T_m. Both groove binding and intercalation can increase the T_m of DNA. bendola.comnih.gov
Gel Electrophoresis: This technique can demonstrate the ability of a complex to alter the mobility of plasmid DNA. Binding can lead to conformational changes that affect how the DNA moves through the gel. Furthermore, it can show if a complex is capable of cleaving the DNA strands. tandfonline.com
Quantitative Binding Data
The affinity of various palladium(II) complexes for DNA has been quantified through the determination of binding constants (K_b) and thermodynamic parameters. These values are crucial for comparing the potential efficacy of different compounds.
Binding Constants of Palladium(II) Complexes with Calf Thymus DNA (CT-DNA)
| Palladium(II) Complex | Binding Constant (K_b or K_app) (M⁻¹) | Suggested Binding Mode(s) | Reference |
|---|---|---|---|
| [Pd(bpy)(proli-dtc)]NO₃ | 1.28 x 10⁵ | Intercalation | nih.gov |
| Phosphorus Schiff Base Complex B1 | 4.24 x 10⁵ | Not Specified | nih.gov |
| Phosphorus Schiff Base Complex B2 | 4.98 x 10⁵ | Not Specified | nih.gov |
| [Pd(CPYA)Cl₂] | 5.0 x 10⁴ | Covalent, Groove Binding | nih.gov |
| PdCl₂(N,N-dimethyltrimethylenediamine) | 2.69 x 10³ | Partial Intercalation | nih.gov |
| [Pd(bpy)(OH₂)₂]²⁺ | 3.78 x 10³ | Electrostatic / Groove Binding | nih.gov |
| [Pd(Phenpip)(OH₂)₂]²⁺ | 4.14 x 10³ | Electrostatic / Groove Binding | nih.gov |
| [Pd(biqu)(pmal)]·H₂O | 1.26 x 10⁴ | Intercalation | researchgate.net |
| [Pd(TAB)(H₂O)₂]²⁺ | 8.36 x 10³ | Electrostatic / Groove Binding | bendola.com |
| [Pd(en)(H₂O)₂]²⁺ | 4.25 x 10³ | Electrostatic / Groove Binding | bendola.com |
Thermodynamic and Thermal Denaturation Data for DNA Binding
| Palladium(II) Complex | Parameter | Value | Indication | Reference |
|---|---|---|---|---|
| [Pd(bpy)(pyr-Ac]NO₃ | ΔH° (Enthalpy Change) | Value indicates type of force | Van der Waals and Hydrogen Binding | nih.gov |
| ΔS° (Entropy Change) | Value indicates type of force | |||
| ΔG° (Gibbs Free Energy) | -6.99 kcal/mol | Spontaneous Interaction | nih.gov | |
| [Pd(bpy)(OH₂)₂]²⁺ | ΔT_m (Melting Temperature Change) | ~5 °C | DNA Helix Stabilization | bendola.comnih.gov |
| [Pd(Phenpip)(OH₂)₂]²⁺ | ΔT_m (Melting Temperature Change) | ~5 °C | DNA Helix Stabilization | nih.gov |
| [Pd(TAB)(H₂O)₂]²⁺ | ΔT_m (Melting Temperature Change) | ~5 °C | DNA Helix Stabilization | bendola.com |
| [Pd(en)(H₂O)₂]²⁺ | ΔT_m (Melting Temperature Change) | ~5 °C | DNA Helix Stabilization | bendola.com |
Analytical Chemistry and Sensing Applications of Palladium Ii Chloride
Palladium(II) chloride (PdCl₂) is a versatile compound that plays a significant role in various analytical chemistry applications. Its utility ranges from spectrophotometric determinations of organic and inorganic species to the detection of gases and the testing of materials. Furthermore, it serves as a crucial component in the preparation of analytical standards for trace metal analysis.
Future Research Directions in Palladium Ii Chloride Chemistry
Advanced Catalyst Design and Engineering at the Atomic Scale
The precise design of palladium catalysts at the atomic level is a primary frontier in enhancing catalytic performance. A key area of development is in single-atom catalysts (SACs), where individual palladium atoms are dispersed on a support material. This configuration maximizes the efficiency of the metal, ensuring that a greater proportion of palladium atoms are available for catalysis. Research has shown that isolated palladium atoms in an inert copper matrix are active for the dissociation of hydrogen, a critical step in many hydrogenation reactions. researchgate.net
Another approach involves the fabrication of single-atom alloys (SAAs), such as platinum atoms deposited on palladium nanoparticles. uwo.ca These materials have demonstrated significantly higher activity in electrochemical reactions like the hydrogen evolution reaction (HER) and oxygen reduction reaction (ORR) compared to conventional catalysts. uwo.ca The enhanced performance is attributed to the unique electronic structure and coordination environment of the single platinum atoms, influenced by the palladium substrate. uwo.ca
Atomic layer deposition (ALD) is emerging as a powerful technique for synthesizing these advanced catalysts. rsc.org ALD allows for the precise, layer-by-layer deposition of materials, enabling the creation of well-defined and uniform palladium nanostructures on various supports. rsc.org This method facilitates the creation of both model and practical catalysts with nearly identical local structures, helping to bridge the gap between fundamental surface science studies and real-world catalytic applications. rsc.org
Future work will likely focus on:
Developing new support materials that can stabilize single palladium atoms and modulate their electronic properties.
Exploring the catalytic potential of diverse single-atom alloy combinations.
Utilizing advanced characterization techniques and computational modeling to understand the structure-activity relationships in these atomic-scale catalysts. sci-hub.ruacs.org
| Catalyst Type | Key Features | Potential Applications |
| Single-Atom Catalysts (SACs) | Isolated Pd atoms on a support | Hydrogenation, C-H activation |
| Single-Atom Alloys (SAAs) | Single Pt atoms on Pd nanoparticles | Electrocatalysis (HER, ORR) |
| ALD-Synthesized Catalysts | Precise control of nanostructure | Bridging model and practical catalysis |
Exploration of Novel Ligand Architectures for Enhanced Reactivity and Selectivity
Ligands play a pivotal role in modulating the properties of palladium catalysts, influencing their reactivity, selectivity, and stability. The development of novel ligand architectures is crucial for advancing palladium-catalyzed reactions, particularly for challenging chemical transformations. mit.edu
Research in this area is multifaceted. One significant focus is on designing ligands for difficult cross-coupling reactions, such as the arylation of sterically hindered secondary amines. mit.edu The rational design of new phosphine-based ligands has been shown to suppress undesired side reactions and enable the synthesis of complex molecules that were previously difficult to access. mit.edu The properties of ligands, such as their steric bulk and electronic characteristics, can be fine-tuned to achieve high chemoselectivity in reactions involving multiple reactive sites. rsc.org
The scope of ligand development extends to various classes of organic molecules. For instance, mono-N-protected amino acids and quinoline-based ligands have been successfully employed in Pd(II)-catalyzed C–H functionalization reactions. nih.govmdpi.com These ligands can facilitate complex cascade reactions, allowing for the efficient construction of heterocyclic structures. mdpi.com The interaction between the ligand and the substrate is often intricate, and a deep understanding of this "dialogue" is essential for designing effective catalytic systems. nih.gov
Future research directions in ligand design include:
The development of "smart" ligands that can respond to external stimuli, allowing for temporal control over the catalytic process.
The application of high-throughput screening and computational methods to accelerate the discovery of new and effective ligand scaffolds.
| Ligand Class | Application | Advantage |
| Bulky Phosphines | Cross-coupling of aryl chlorides | Overcomes low reactivity of C-Cl bond |
| N-Heterocyclic Carbenes (NHCs) | Olefin metathesis, cross-coupling | Strong σ-donors, high stability |
| Mono-N-Protected Amino Acids | C-H functionalization | Enables enantioselective transformations |
| 2-Pyridones | Cascade dehydrogenation/lactonization | Facilitates complex heterocycle synthesis |
Development of Next-Generation Adsorbent Materials for Metal Recovery
The increasing use of palladium in catalysis and other industrial applications necessitates the development of efficient methods for its recovery from waste streams. Adsorption is considered a promising approach due to its potential for high efficiency and cost-effectiveness. mdpi.com Research is now focused on creating next-generation adsorbent materials with superior capacity and selectivity for palladium.
A variety of materials are being investigated for this purpose. Functionalized polymers, such as chloromethyl polystyrene modified with thiadiazole, have shown high selectivity for Pd(II) in metallurgical wastewater, with a saturation adsorption capacity of 176.3 mg/g. nih.gov The mechanism of adsorption in this case is primarily through coordination between the palladium ions and the nitrogen and sulfur atoms in the adsorbent. nih.gov
Silica-based materials are also attractive supports for creating adsorbents. rsc.org A novel silica-anchored acylthiourea adsorbent demonstrated exceptional performance, achieving over 99% recovery of palladium from simulated mining wastewater. rsc.org The Langmuir isotherm model best described the adsorption process, indicating a homogenous monolayer adsorption of palladium onto the material's surface. rsc.org Other promising materials include biopolymers like chitosan (B1678972) and cellulose, which can be chemically modified to enhance their palladium adsorption capabilities. rsc.org For example, an ionic liquid impregnated onto chitosan showed a maximum monolayer adsorption capacity of 187.61 mg/g. rsc.org
While metal-organic frameworks (MOFs) offer high surface area, their application is often limited by their instability in acidic or basic conditions. nih.gov Therefore, current research aims to develop materials that are not only effective but also robust enough to withstand harsh industrial environments.
Future research will likely concentrate on:
Synthesizing adsorbents from low-cost, renewable resources.
Improving the chemical stability and reusability of adsorbent materials.
Investigating the fundamental mechanisms of adsorption to enable the rational design of more efficient materials. nih.gov
| Adsorbent Material | Maximum Adsorption Capacity for Pd(II) | Key Features |
| Thiadiazole-Polystyrene | 176.3 mg/g | High selectivity in wastewater nih.gov |
| Silica-Anchored Acylthiourea | >99% efficiency | High efficiency in mining wastewater rsc.org |
| Ionic Liquid on Chitosan | 187.61 mg/g | Biopolymer-based rsc.org |
| Diethylaminoethyl-Cellulose | 193 mg/g | High capacity rsc.org |
| NTAamide(C8)/SiO2-P | 163.13 mg/g | Effective in high-level liquid waste mdpi.com |
Deeper Mechanistic Understanding of Complex Catalytic Pathways
A fundamental understanding of reaction mechanisms is crucial for the rational design of improved catalysts and the optimization of reaction conditions. Research in this area combines experimental techniques with computational modeling to elucidate the intricate steps involved in palladium-catalyzed reactions.
The classic catalytic cycle for palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. youtube.com However, many reactions follow more complex pathways. For example, in allylic C-H alkylation, several mechanistic possibilities, including a Wacker-type process or the formation of a π-allylpalladium intermediate, have been proposed. mdpi.com Understanding which pathway is dominant under specific conditions is key to controlling the reaction's outcome.
Advanced analytical techniques are indispensable for these mechanistic studies. Kinetic analysis can provide evidence for the rate-limiting step of a reaction and reveal the role of different components in the catalytic system. nih.gov For instance, studies on an enantioselective palladium-catalyzed alkene difunctionalization reaction suggested that copper, often used as a co-catalyst, is involved in productive product formation and not just catalyst turnover. nih.gov
Computational methods, such as Density Functional Theory (DFT), allow researchers to model reaction pathways and transition states at the molecular level. researchgate.net These simulations can help differentiate between proposed mechanisms and provide insights that are difficult to obtain through experiments alone. researchgate.net By combining experimental and computational approaches, a more complete picture of the catalytic cycle can be constructed.
Future research efforts will be directed towards:
The development and application of in-situ spectroscopic techniques to observe catalytic intermediates directly under reaction conditions.
The use of machine learning and data-driven approaches to analyze complex reaction networks and predict catalyst performance.
Investigating the role of solvent and other additives in influencing reaction mechanisms and selectivity.
Expansion of Biological and Medicinal Applications Beyond Current Scope
While platinum-based drugs are well-established in cancer therapy, palladium complexes are emerging as a promising area for future medicinal research. The unique chemical properties of palladium offer opportunities for developing novel therapeutic and diagnostic agents. rsc.org
The broad reactivity of palladium catalysis is being explored for conducting orthogonal transformations in biological settings, such as selective protein modification and in vivo drug activation. ed.ac.ukresearchgate.net However, working in biological media presents significant challenges, including the presence of numerous potential chelators and catalyst poisons. ed.ac.ukresearchgate.net Judicious selection of ligands and buffer systems is essential to overcome these hurdles. ed.ac.uk
Research into the anticancer activity of palladium(II) complexes has shown that they can bind to DNA, a key mechanism for many anticancer drugs. nih.gov The design of these complexes often involves ligands, such as derivatives of benzylamine, which can modulate the compound's cytotoxicity and lipophilicity. nih.gov A significant advantage of palladium complexes is that they are expected to have lower kidney toxicity compared to cisplatin. nih.gov
Palladium nanoparticles (PdNPs) also hold considerable potential for biomedical applications. nih.gov Their intrinsic catalytic and optical properties make them suitable for use as photothermal agents, drug carriers, and biosensors. rsc.orgnih.gov A key challenge is ensuring the stability and biocompatibility of these nanoparticles in a biological environment. nih.gov
Future research in this domain will focus on:
Designing palladium complexes with enhanced stability and target specificity to minimize off-target effects.
Developing palladium-based prodrugs that can be activated at the disease site, thereby reducing systemic toxicity.
Exploring the use of palladium nanostructures for combination therapies, such as chemo-photothermal therapy. rsc.org
Conducting comprehensive studies to better understand the long-term biological impact and safety of palladium-based compounds. researchgate.net
Q & A
Q. What are the primary synthetic routes for Palladium(II) chloride, and how do they influence its reactivity in catalysis?
this compound (PdCl₂) is synthesized via chlorination of palladium metal at high temperatures (500–600°C) or by dissolving palladium in hydrochloric acid under oxidizing conditions. The chlorination method yields anhydrous PdCl₂ with a polymeric structure, while aqueous routes produce hydrates. Reactivity in catalysis depends on crystallinity and coordination geometry (e.g., square planar vs. bridging chloride chains). For example, polymeric PdCl₂ is less soluble but effective in gas-phase reactions, while hydrated forms are preferred in solution-phase cross-coupling reactions .
Q. Which characterization techniques are critical for verifying the purity and structure of PdCl₂?
Key methods include:
- UV-Vis spectroscopy : Identifies ligand-to-metal charge transfer bands (e.g., absorption peaks at ~430 nm in aqueous HCl) .
- X-ray diffraction (XRD) : Confirms crystalline structure (e.g., cubic vs. polymeric forms) .
- Cyclic voltammetry : Assesses redox behavior, such as reduction to Pd(0) in the presence of CO or H₂ .
- Elemental analysis (ICP-OES) : Validates Pd content (≥59% by weight) and detects impurities .
Q. What safety protocols are essential when handling PdCl₂ in laboratory settings?
- Use PPE (gloves, lab coat, goggles) to prevent skin/eye irritation .
- Work in a fume hood to avoid inhalation of toxic chlorine fumes during decomposition .
- Store in airtight containers away from reducing agents (e.g., H₂, CO) to prevent unintended reduction to metallic Pd .
Q. How can researchers ensure reproducibility in PdCl₂-mediated reactions?
- Document solvent purity (e.g., anhydrous vs. aqueous HCl) and PdCl₂ source (batch-to-batch variability affects catalytic activity) .
- Standardize reaction parameters (temperature, stirring rate) and pre-treat PdCl₂ if necessary (e.g., activation via reduction) .
Advanced Research Questions
Q. How can discrepancies in PdCl₂ catalytic activity across solvents be resolved?
Conflicting results often arise from solvent-coordination effects. For example:
- In water , PdCl₂ forms [PdCl₄]²⁻, which is less active in Suzuki-Miyaura couplings but effective in Heck reactions .
- In NMP (N-methylpyrrolidone), PdCl₂ exhibits higher stability and catalytic turnover due to ligand stabilization . Methodology : Conduct controlled experiments with solvent polarity/coordination strength gradients and characterize intermediates via in situ IR or NMR .
Q. What strategies mitigate PdCl₂ instability during high-temperature reactions?
Q. How should researchers analyze contradictory electrochemical data for PdCl₂-modified electrodes?
Discrepancies in cyclic voltammetry (e.g., redox peak shifts) may stem from:
- Electrode pretreatment : Compare PdCl₂-deposited vs. untreated electrodes .
- Scan rate effects : Lower scan rates favor diffusion-controlled processes, while higher rates highlight surface reactions . Resolution : Replicate experiments with standardized electrode preparation and validate using control systems (e.g., ferrocene reference) .
Q. What methodologies optimize ligand selection for PdCl₂-catalyzed C–C bond formation?
- Screen bidentate ligands (e.g., phosphines, amines) to enhance oxidative addition/reductive elimination kinetics .
- Use DFT calculations to predict ligand-PdCl₂ interaction strengths and transition-state energetics .
- Validate with kinetic studies (e.g., rate constants under varying ligand/Pd ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
